THZ2
描述
Structure
3D Structure
属性
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONRCZUZCHXWBD-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1604810-84-5 | |
| Record name | THZ2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide (THZ1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide, a compound also known as THZ1. THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. This document details the multi-step synthetic route, providing explicit experimental protocols for the preparation of key intermediates and the final compound. Quantitative data, including reaction yields and characterization, are summarized for clarity. Furthermore, this guide illustrates the mechanism of action of THZ1 through detailed signaling pathway and experimental workflow diagrams.
Introduction
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide (THZ1) is a small molecule inhibitor that has garnered significant interest in the field of oncology.[1] By covalently targeting a unique cysteine residue (Cys312) outside of the canonical kinase domain of CDK7, THZ1 effectively inhibits its enzymatic activity.[2] This inhibition disrupts the transcription of key oncogenes, such as MYC, and induces apoptosis in various cancer cell lines, making it a promising candidate for further drug development.[1][2] This guide serves as a technical resource for the chemical synthesis and biological context of THZ1.
Synthetic Pathway Overview
The synthesis of THZ1 is a multi-step process that involves the construction of a central pyrimidine core, followed by sequential amide bond formations to attach the indole and the acrylamide side chains. The overall synthetic workflow is depicted below.
References
Covalent Inhibition of CDK7 by THZ1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[1][2][3][4] Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions.[1][2] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a compelling therapeutic target.
THZ1 is a highly potent and selective covalent inhibitor of CDK7.[5] It exhibits a unique mechanism of action by forming a covalent bond with a cysteine residue located outside the ATP-binding pocket of CDK7, leading to irreversible inhibition.[5] This technical guide provides an in-depth overview of the covalent inhibition of CDK7 by THZ1, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.
Mechanism of Covalent Inhibition
THZ1 achieves its high potency and selectivity through a unique mechanism that involves both reversible binding to the ATP pocket and subsequent irreversible covalent bond formation. The warhead of THZ1, an acrylamide group, reacts with the thiol side chain of cysteine 312 (Cys312) on CDK7. This cysteine residue is located in a region outside of the highly conserved kinase domain, contributing to the selectivity of THZ1 for CDK7 over other kinases. The formation of this covalent bond leads to the irreversible inactivation of CDK7's kinase activity.
Quantitative Data on THZ1 Activity
The inhibitory potency of THZ1 has been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for THZ1's activity against CDK7 and its anti-proliferative effects in different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of THZ1 against CDK7
| Assay Type | Parameter | Value (nM) | Reference |
| Kinase Binding Assay | IC50 | 3.2 | [6][7] |
| In Vitro Kinase Assay | IC50 | 9.7 | [8] |
Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [7] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [7] |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 45 | [2][9] |
| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 30 | [2][9] |
| C2C12 | Myoblast | >200 (up to 600) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the covalent inhibition of CDK7 by THZ1.
In Vitro Kinase Assay
This assay measures the ability of THZ1 to inhibit the enzymatic activity of CDK7 in a cell-free system.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., a peptide derived from the RNAPII CTD)
-
THZ1 (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of THZ1 in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the THZ1 dilutions to the wells.
-
Add the recombinant CDK7 complex to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each THZ1 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of THZ1 on the viability of cancer cells by measuring intracellular ATP levels.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
THZ1 (dissolved in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of THZ1 in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the THZ1 dilutions. Include wells with DMSO as a vehicle control.
-
Incubate the plates for a specific duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Target Engagement Assay (Competitive Pulldown)
This assay confirms that THZ1 directly binds to CDK7 within a cellular context using a biotinylated version of THZ1 (bio-THZ1).
Materials:
-
Cells of interest
-
THZ1
-
Biotinylated THZ1 (bio-THZ1)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated beads (e.g., magnetic beads)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Antibodies against CDK7 and loading control (e.g., β-actin)
Procedure:
-
Treat cells with either DMSO (vehicle), a high concentration of non-biotinylated THZ1, or are left untreated.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with bio-THZ1 for a specified time to allow for binding to CDK7.
-
Add streptavidin beads to the lysates and incubate to pull down the bio-THZ1-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with antibodies against CDK7 to detect the amount of CDK7 pulled down in each condition.
-
A reduced signal in the lane pre-treated with non-biotinylated THZ1 compared to the untreated lane confirms specific binding of THZ1 to CDK7.
Precision Run-On sequencing (PRO-seq)
This technique maps the positions of active RNA polymerases genome-wide to assess the impact of THZ1 on transcription.
Materials:
-
Cells treated with THZ1 or DMSO
-
Nuclear run-on buffer
-
Biotin-NTPs
-
Streptavidin beads
-
RNA extraction and library preparation kits
Procedure:
-
Treat cells with THZ1 or DMSO for the desired time.
-
Isolate nuclei and perform a nuclear run-on reaction in the presence of biotin-NTPs, which are incorporated into nascent transcripts.
-
Isolate total RNA and fragment it.
-
Isolate the biotin-labeled nascent RNA using streptavidin beads.
-
Perform 3' and 5' adapter ligation to the isolated RNA fragments.
-
Reverse transcribe the RNA to cDNA.
-
Amplify the cDNA library via PCR.
-
Sequence the library using a next-generation sequencing platform.
-
Analyze the sequencing data to map the locations and density of active RNA polymerases across the genome, comparing THZ1-treated samples to controls.
Visualizations
CDK7 Signaling Pathway
The following diagram illustrates the dual role of CDK7 in regulating both transcription and the cell cycle.
Caption: Dual roles of CDK7 in transcription and cell cycle regulation and its inhibition by THZ1.
Experimental Workflow for Characterizing THZ1
The following diagram outlines the key experimental steps to characterize the covalent inhibition of CDK7 by THZ1.
Caption: Experimental workflow for characterizing the covalent CDK7 inhibitor THZ1.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdk-7 is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 6. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Biological Landscape of 5-Chloro-4-(1H-indol-3-yl)pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of 5-chloro-4-(1H-indol-3-yl)pyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The unique structural amalgamation of the indole nucleus and the pyrimidine ring, further substituted with a chloro group, has given rise to a plethora of derivatives with potent and varied pharmacological profiles. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the signaling pathways implicated in their mechanism of action, offering a comprehensive resource for researchers in drug discovery and development.
Antiproliferative and Kinase Inhibition Activity
A significant body of research has focused on the anticancer potential of 5-chloro-4-(1H-indol-3-yl)pyrimidine derivatives. These compounds have demonstrated notable efficacy as inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several studies have highlighted the potent inhibitory activity of these derivatives against both wild-type (WT) and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Table 1: Antiproliferative and EGFR Inhibitory Activity of 5-Chloro-indole Derivatives
| Compound ID | Modification | Mean GI₅₀ (nM) | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | Reference |
| 5f | p-2-methyl pyrrolidin-1-yl (Scaffold A) | 29 | 68 ± 5 | 9.5 ± 2 | [1] |
| 5g | p-4-morpholin-1-yl (Scaffold A) | 31 | 74 ± 5 | 11.9 ± 3 | [1] |
| 5d | p-N,N-dimethylamino (Scaffold A) | 36 | 85 ± 5 | Not Reported | [1] |
| 3e | m-piperidin-1-yl | Not Reported | 68 | Not Reported | [2] |
| Erlotinib | Reference Drug | 33 | 80 ± 5 | Not Reported | [1][2] |
| Osimertinib | Reference Drug | Not Reported | Not Reported | 8 ± 2 | [1] |
Scaffold A refers to 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides.[1]
The data clearly indicates that derivatives 5f and 5g exhibit potent antiproliferative activity, with GI₅₀ values superior to the reference drug erlotinib.[1] Notably, these compounds also demonstrate significant inhibitory activity against the T790M mutant of EGFR, a common mechanism of resistance to first-generation EGFR inhibitors.[1] Compound 3e also shows strong EGFR inhibition, being 1.2-fold more potent than erlotinib.[2]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Tumor angiogenesis, the formation of new blood vessels, is a critical process for cancer growth and metastasis, primarily mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). A series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as ATP-competitive VEGFR-2 inhibitors. Biological evaluation identified a lead compound from this series as a potent and selective VEGFR-2 inhibitor, with activity comparable to the established drugs sunitinib and semaxinib.[3]
Apoptosis Induction
Beyond direct enzyme inhibition, some 5-chloro-indole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.
Table 2: Effect of 5-Chloro-indole Derivatives on Apoptotic Markers in Panc-1 Cells
| Compound | Caspase-3 Level (pg/mL) | Reference |
| 5f | 560.2 ± 5.0 | [1] |
| 5g | 542.5 ± 5.0 | [1] |
| Staurosporine | 503.2 ± 4.0 | [1] |
Compounds 5f and 5g significantly increased the levels of caspase-3, a key executioner caspase in the apoptotic pathway, to a greater extent than the reference compound staurosporine.[1] These compounds also elevated the levels of caspase-8 and the pro-apoptotic protein Bax, further confirming their pro-apoptotic activity.[1]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines. The cell lines were seeded in 96-well plates and incubated for 24 hours. Subsequently, the cells were treated with various concentrations of the test compounds and incubated for a further 48 hours. The cell viability was determined using a standard sulforhodamine B (SRB) assay. The concentration of the compound that causes 50% growth inhibition (GI₅₀) was calculated from the dose-response curves.
EGFR Kinase Inhibitory Assay
The ability of the compounds to inhibit EGFR kinase activity was measured using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The kinase, substrate, and test compounds were incubated in the reaction buffer. The reaction was initiated by the addition of ATP. After incubation, a detection reagent was added, and the luminescence, which is proportional to the amount of ADP produced, was measured using a plate reader. The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.
Caspase-3 Colorimetric Assay
The levels of active caspase-3 in cell lysates were determined using a colorimetric assay kit. The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3. Cell lysates were incubated with the substrate, and the absorbance was measured at 405 nm. The concentration of the pNA released from the substrate is proportional to the caspase-3 activity.
Signaling Pathways and Mechanisms of Action
The biological effects of 5-chloro-4-(1H-indol-3-yl)pyrimidine derivatives are intrinsically linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Inhibition of the EGFR signaling cascade by 5-chloro-4-(1H-indol-3-yl)pyrimidine derivatives.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of THZ1: A Covalent Inhibitor Selectively Targeting CDK7
A Technical Guide for Researchers and Drug Development Professionals
This in-depth guide explores the discovery, mechanism of action, and preclinical characterization of THZ1, a first-in-class selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). THZ1 has emerged as a powerful chemical probe to investigate the roles of CDK7 in transcription and cell cycle control, and as a promising therapeutic lead for cancers exhibiting transcriptional addiction.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby regulating cell cycle progression.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription.[3][4] Given its central role in regulating transcription, particularly of genes with super-enhancers that drive oncogenic programs, CDK7 has become an attractive target for cancer therapy.[1][5]
The Discovery of THZ1
THZ1 was identified through a cell-based screening of a library of both known and novel ATP-site directed kinase inhibitors.[5] The screening aimed to identify compounds that could inhibit cell proliferation, leading to the discovery of a phenylaminopyrimidine scaffold with a cysteine-reactive acrylamide moiety.[5] This compound, THZ1, demonstrated potent, low-nanomolar inhibition of CDK7 activity.[5]
Mechanism of Action: A Unique Covalent Inhibition
THZ1 employs a unique mechanism that combines binding to the ATP-site with an allosteric covalent interaction, which is key to its potency and selectivity.[5][6][7] It covalently binds to a cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[3][5][8] This covalent modification is irreversible and leads to sustained inhibition of CDK7's kinase activity.[5][8] The uniqueness of Cys312 to CDK7 within the CDK family provides a structural basis for the selectivity of THZ1.[5]
Signaling Pathway of CDK7 and Inhibition by THZ1
Caption: CDK7's role in transcription and its inhibition by THZ1.
Quantitative Pharmacological Data
The potency and selectivity of THZ1 have been characterized through various biochemical and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of THZ1
| Target | IC50 (nM) | Assay Type | Reference |
| CDK7 | 3.2 | Kinase Binding Assay | [6][9] |
| CDK12 | Higher concentrations than CDK7 | Kinase Activity Assay | [5] |
Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [9] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [9] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | [6] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not specified | [10] |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not specified | [10] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Potent inhibition | [2][11] |
| Cholangiocarcinoma (CCA) cell lines | Cholangiocarcinoma | <500 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings related to THZ1.
Kinase Inhibition Assays
Objective: To determine the in vitro potency and selectivity of THZ1 against CDK7 and other kinases.
Methodology:
-
Time-Dependent LanthaScreen® Eu Kinase Binding Assay: This assay was used to demonstrate the time-dependent inhibition of CDK7 by THZ1, which is characteristic of covalent inhibitors.[5] The assay was conducted at different time points (e.g., 20, 60, and 180 minutes).[5]
-
In Vitro Kinase Activity Assay with Recombinant CAK Complex: Recombinant CAK complex (CDK7/Cyclin H/MAT1) was incubated with THZ1 in a dose-response format.[5] The reaction was initiated by the addition of ATP, and the phosphorylation of a substrate (e.g., RNAPII CTD) was measured.[5] Pre-incubation of THZ1 with the CAK complex before ATP addition was performed to assess the increase in inhibitory activity, further confirming covalent binding.[5]
Cell Viability and Proliferation Assays
Objective: To assess the anti-proliferative effects of THZ1 on cancer cell lines.
Methodology:
-
Cell Treatment: Cancer cell lines were treated with various concentrations of THZ1 or DMSO (vehicle control) for a specified period (e.g., 72 hours).[10]
-
Viability Measurement: Cell viability was determined using standard methods such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter was performed to assess the effect of THZ1 on cell proliferation.[10]
Covalent Binding Assays
Objective: To confirm the covalent interaction of THZ1 with CDK7.
Methodology:
-
Biotinylated THZ1 (bio-THZ1) Pulldown: A biotinylated analog of THZ1 was incubated with recombinant CAK complex or cellular lysates.[5] Biotinylated proteins were then pulled down using streptavidin beads and analyzed by SDS-PAGE and immunoblotting to detect CDK7.[5]
-
Competition Assay: To demonstrate target engagement in cells, cells were pre-treated with increasing concentrations of non-biotinylated THZ1 before incubation with bio-THZ1.[5] A dose-dependent decrease in the bio-THZ1 signal for CDK7 confirmed specific covalent binding.[5]
-
Inhibitor Washout Experiments: Cells were treated with THZ1 for a defined period (e.g., 4 hours), after which the medium containing the inhibitor was removed.[8] The cells were then cultured in inhibitor-free medium, and the persistence of downstream effects (e.g., inhibition of RNAPII CTD phosphorylation) was monitored over time to confirm irreversible inhibition.[8]
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity and tolerability of THZ1 in animal models.
Methodology:
-
Xenograft Models: Human cancer cell lines (e.g., KOPTK1 T-ALL, multiple myeloma) were implanted into immunodeficient mice to establish xenograft tumors.[6][13]
-
THZ1 Administration: Once tumors were established, mice were treated with THZ1 (e.g., 10 mg/kg, intravenously or intraperitoneally) or vehicle control.[6][8]
-
Efficacy Assessment: Tumor growth was monitored over time. At the end of the study, tumors were excised and weighed.[13]
-
Toxicity Evaluation: Animal body weight and general health were monitored throughout the study to assess the tolerability of the treatment.[6][8]
Experimental Workflow for THZ1 Discovery and Characterization
Caption: Workflow from discovery to in vivo validation of THZ1.
Biological Effects of CDK7 Inhibition by THZ1
THZ1-mediated inhibition of CDK7 leads to a cascade of downstream effects, primarily impacting transcription and cell cycle.
-
Inhibition of RNAPII CTD Phosphorylation: THZ1 treatment leads to a rapid and sustained decrease in the phosphorylation of the RNAPII CTD at Serine 5 and Serine 7, and subsequently Serine 2.[8][12] This disrupts the transcription cycle, affecting co-transcriptional capping, promoter-proximal pausing, and productive elongation.[4][6][14]
-
Downregulation of Oncogenic Transcription Programs: THZ1 disproportionately affects the transcription of genes associated with super-enhancers, which are often key oncogenic drivers.[5] This includes the downregulation of critical transcription factors like RUNX1 in T-ALL and c-MYC in various cancers.[2][5][10]
-
Induction of Apoptosis in Cancer Cells: By disrupting the expression of anti-apoptotic proteins such as MCL-1 and BCL-XL, THZ1 potently induces apoptosis in sensitive cancer cell lines.[2][11][12]
-
Cell Cycle Arrest: As a consequence of inhibiting the CAK activity of CDK7, THZ1 can also induce cell cycle arrest, typically at the G2/M phase in some cancer cell types.[10]
Selectivity Profile
While THZ1 is highly selective for CDK7, it has been shown to inhibit CDK12 and CDK13 at slightly higher concentrations, as these kinases also possess an accessible cysteine residue near the Cys312 position of CDK7.[1][5] This off-target activity should be considered when interpreting experimental results. A non-reactive analog, THZ1-R, is often used as a negative control in experiments to distinguish the effects of covalent inhibition from other potential off-target interactions.[5][12]
Conclusion
The discovery of THZ1 represents a significant milestone in the development of targeted therapies against transcriptional addiction in cancer. Its unique covalent mechanism of action provides high potency and selectivity for CDK7, making it an invaluable tool for dissecting the complex roles of this kinase in health and disease. The preclinical data strongly support the continued investigation of THZ1 and next-generation CDK7 inhibitors as a promising therapeutic strategy for a range of malignancies.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 7. nbinno.com [nbinno.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abmole.com [abmole.com]
The Evolving Landscape of Transcriptional CDK Inhibition: A Deep Dive into the Structure-Activity Relationship of THZ1 Analogs
A Technical Guide for Researchers and Drug Development Professionals
The discovery of THZ1, a potent and covalent inhibitor of cyclin-dependent kinases (CDKs) 7, 12, and 13, marked a significant advancement in the pursuit of transcription-targeting cancer therapies. Its unique mechanism of action, involving the covalent modification of a non-catalytic cysteine residue, opened new avenues for achieving kinase selectivity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of THZ1 analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry. We will explore the key structural modifications that have led to enhanced potency, selectivity, and improved pharmacological properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Quantitative Structure-Activity Relationship (SAR) of THZ1 Analogs
The journey from the multi-CDK inhibitor THZ1 to more selective analogs has been driven by systematic medicinal chemistry efforts. The following tables summarize the key quantitative data, including IC50 values, for THZ1 and its notable analogs against various CDKs. These tables provide a clear comparison of the potency and selectivity profiles, highlighting the impact of specific chemical modifications.
Table 1: Inhibitory Activity (IC50, nM) of THZ1 and Key Analogs against Transcriptional CDKs.
| Compound | CDK7 | CDK12 | CDK13 | CDK9 | CDK2 | Reference |
| THZ1 | 3.2 | 155 | 69 | >1000 | >1000 | [1][2] |
| THZ1-R | Inactive | - | - | - | - | [3] |
| YKL-5-124 | 9.7 | >10000 | >10000 | 3020 | 1300 | [4] |
| THZ531 | 8500 | 158 | 69 | 10500 | - | [2][5] |
| BSJ-01-175 | >10000 | 155 | - | >10000 | >10000 | [3] |
| E9 | >1000 | Low nM | - | - | - | [5] |
Note: IC50 values can vary between different assay conditions. This table provides a comparative overview based on the cited literature.
Table 2: Structure-Activity Relationship of THZ531 Analogs against CDK12. [3]
| Compound | R Group Modification | CDK12 IC50 (nM) |
| THZ531 | 3-aminopiperidine | 155 |
| Analog 1 | N-methyl-3-aminopiperidine | >1000 |
| Analog 2 | 4-aminopiperidine | >1000 |
| Analog 3 | (R)-3-aminopyrrolidine | 250 |
| Analog 4 | (S)-3-aminopyrrolidine | 180 |
| BSJ-01-175 | Chiral ether-linked piperidine | 155 |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathways targeted by THZ1 analogs and a key experimental workflow.
Figure 1. Signaling pathway of transcriptional CDKs and their inhibition by THZ1 analogs.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments cited in the literature on THZ1 analogs.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is adapted from methodologies used to assess the inhibitory activity of THZ1 analogs against purified CDK enzymes.[3][4]
Materials:
-
Purified recombinant CDK7/CycH/MAT1, CDK12/CycK, or CDK13/CycK enzyme
-
Substrate: His-c-Myc (aa 17-167) or a generic kinase substrate like Myelin Basic Protein (MBP)
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
[γ-³²P]ATP (10 Ci/mmol)
-
10 mM ATP solution
-
THZ1 analog stock solution in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Add varying concentrations of the THZ1 analog or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration typically at the Km for ATP for the specific kinase).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular context. This protocol is a generalized procedure based on established CETSA methodologies.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
THZ1 analog stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 5 mM EDTA, protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibody against the target protein (e.g., CDK7, CDK12)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentration of the THZ1 analog or DMSO for a specific duration (e.g., 1-4 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing the compound or DMSO.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble target protein at each temperature by western blotting.
-
Data Analysis: Quantify the band intensities from the western blots. Plot the percentage of soluble protein as a function of temperature. A stabilizing compound will result in a rightward shift of the melting curve.
Western Blotting for RNA Polymerase II CTD Phosphorylation
This protocol details the detection of changes in the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a key downstream target of transcriptional CDKs.[6]
Materials:
-
Cancer cell line of interest
-
THZ1 analog stock solution in DMSO
-
Cell lysis buffer (as in CETSA protocol)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Total RNA Pol II (e.g., Abcam ab817)
-
Phospho-RNA Pol II Ser2 (e.g., Abcam ab5095)
-
Phospho-RNA Pol II Ser5 (e.g., Abcam ab5131)
-
Phospho-RNA Pol II Ser7
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the THZ1 analog at various concentrations and time points. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNA Pol II levels to the total RNA Pol II and the loading control.
Conclusion and Future Directions
The development of THZ1 analogs has provided the scientific community with invaluable tools to dissect the distinct roles of CDK7, CDK12, and CDK13 in transcription and cell cycle regulation. The SAR studies have demonstrated that fine-tuning the chemical structure can lead to a dramatic shift in selectivity, from the multi-targeted THZ1 to the highly selective CDK7 inhibitor YKL-5-124 and the CDK12/13-selective inhibitors THZ531 and BSJ-01-175. These selective probes are crucial for elucidating the specific biological consequences of inhibiting each kinase and for identifying patient populations that are most likely to respond to these targeted therapies.
Future research in this area will likely focus on several key aspects. Firstly, the development of orally bioavailable and metabolically stable analogs with improved pharmacokinetic profiles is essential for clinical translation. Secondly, a deeper understanding of the mechanisms of acquired resistance to these covalent inhibitors, such as the upregulation of efflux pumps, will guide the design of next-generation compounds that can overcome these challenges.[5] Finally, the exploration of combination therapies, where selective CDK inhibitors are paired with other targeted agents or immunotherapies, holds great promise for achieving synergistic anti-tumor effects and improving patient outcomes. The continued investigation into the structure-activity relationships of THZ1 analogs will undoubtedly fuel the development of novel and effective cancer therapeutics targeting the transcriptional machinery.
References
- 1. apexbt.com [apexbt.com]
- 2. THZ531 | CDK | TargetMol [targetmol.com]
- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
THZ1 Target Engagement and Downstream Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, involving both ATP-site interaction and covalent modification of a non-catalytic cysteine residue, provides a powerful tool for dissecting the roles of CDK7 in transcription and cell cycle control. This technical guide provides an in-depth overview of THZ1's target engagement, its downstream molecular effects, and detailed protocols for key experimental assays.
Target Engagement and Mechanism of Action
THZ1 acts as an irreversible inhibitor of CDK7 by forming a covalent bond with a specific cysteine residue, Cys312, located outside of the kinase's ATP-binding pocket.[1][2] This interaction is highly specific due to the unique location of this cysteine residue, which is not conserved in other CDK family members, although some off-target activity has been noted at higher concentrations on CDK12 and CDK13.[2][3] The covalent binding of THZ1 to CDK7 locks the kinase in an inactive conformation, thereby inhibiting its catalytic activity.[2]
Kinase Selectivity Profile
The inhibitory activity of THZ1 is most potent against CDK7, with significantly less activity against other kinases. The half-maximal inhibitory concentration (IC50) for CDK7 is in the low nanomolar range.
| Kinase | IC50 (nM) | Reference |
| CDK7 | 3.2 | [4][5] |
| CDK12 | Moderately sensitive at higher concentrations | [2] |
| CDK13 | Moderately sensitive at higher concentrations | [2] |
| CDK2 | 1300 | [6] |
| CDK9 | 3020 | [6] |
Antiproliferative Activity
THZ1 exhibits potent antiproliferative effects across a wide range of cancer cell lines, with IC50 values varying based on the specific cell type and its transcriptional dependencies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [5] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [5] |
| H1299 | Non-small cell lung cancer | ~50 (at 48h) | [7] |
| Multiple Myeloma (various) | Multiple Myeloma | 50-400 (at 24h) | [8] |
| Breast Cancer (various) | Breast Cancer | 80-300 (at 48h) | [9] |
Downstream Effects of THZ1
The inhibition of CDK7 by THZ1 leads to a cascade of downstream effects, primarily impacting transcription and cell cycle progression, ultimately leading to apoptosis in cancer cells.
Inhibition of Transcription
CDK7 is a critical component of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine residues 2, 5, and 7.[7][10] This phosphorylation is essential for the initiation and elongation phases of transcription. THZ1-mediated inhibition of CDK7 blocks this phosphorylation, leading to:
-
Defective Co-transcriptional Capping: The recruitment of capping enzymes to the nascent RNA transcript is dependent on Pol II CTD phosphorylation. THZ1 treatment impairs this process.
-
Promoter-Proximal Pausing Defects: THZ1 affects the stable pausing of Pol II near the promoter, a key regulatory step in gene expression.
-
Reduced Productive Elongation: The transition of Pol II from a paused state to productive elongation is inhibited.[7]
A key feature of THZ1's transcriptional repressive activity is its profound effect on genes regulated by super-enhancers .[11] These large clusters of enhancers drive the expression of key oncogenes that are critical for tumor cell identity and survival, such as MYC and RUNX1.[1][11] By disrupting super-enhancer function, THZ1 can selectively target the transcriptional addictions of cancer cells.
Disruption of the Cell Cycle
CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex. CAK is responsible for the activating phosphorylation of the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[7][10] By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest at the G1/S and G2/M transitions.[7][12][13]
Induction of Apoptosis
The combined effects of transcriptional repression and cell cycle arrest ultimately trigger apoptosis in cancer cells. THZ1 has been shown to induce apoptosis by downregulating the expression of key anti-apoptotic proteins, including BCL2, BCL-XL, and MCL-1.[8][14] This is often accompanied by the activation of the caspase cascade, as evidenced by the cleavage of PARP and caspase-3.[8][15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by THZ1 and a general workflow for a common experimental assay used to study its effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 12. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 13. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 14. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Characterization of THZ1 Kinase Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of THZ1, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). THZ1 has garnered significant interest in cancer research due to its unique mechanism of action and its potent anti-proliferative effects across a range of cancer cell lines.[1][2] This document details the quantitative selectivity of THZ1, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.
THZ1 Kinase Selectivity Profile
THZ1 is a potent inhibitor of CDK7 with a reported IC50 of 3.2 nM.[2][3] Its mechanism of action is covalent, targeting a cysteine residue (C312) located outside of the canonical kinase domain, which contributes to its high selectivity for CDK7.[1][2][3] However, like many kinase inhibitors, THZ1 exhibits activity against other kinases, particularly at higher concentrations. A comprehensive understanding of its selectivity is crucial for interpreting experimental results and anticipating potential off-target effects.
Quantitative Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activity of THZ1 against its primary target, CDK7, and other kinases as determined by various biochemical and cellular assays.
| Kinase Target | Assay Type | IC50 / % Inhibition | Notes |
| CDK7 | Biochemical Kinase Assay | 3.2 nM | Primary covalent target.[2][3] |
| CDK12 | Cellular Assay | Potent Inhibition | Also inhibited via a covalent mechanism.[4] |
| CDK13 | Cellular Assay | Potent Inhibition | Also inhibited via a covalent mechanism.[4] |
| MLK3 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
| PIP4K2C | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
| JNK1 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
| JNK2 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
| JNK3 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
| MER | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
| TBK1 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
| IGF1R | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
| NEK9 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
| PCTAIRE2 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |
Experimental Protocols
The characterization of THZ1's kinase selectivity involves a combination of biochemical and cell-based proteomic approaches. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay for CDK7 Inhibition
This protocol describes a radiometric filter binding assay to determine the IC50 of THZ1 against the CDK7/Cyclin H/MAT1 complex. This method directly measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL Heparin, 3 µg/mL BSA)
-
Peptide substrate (e.g., CDK7/9tide: YSPTSPSYSPTSPSYSPTSPSKKKK)
-
[γ-³²P]ATP
-
THZ1 stock solution (in DMSO)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of THZ1 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the peptide substrate and kinase reaction buffer.
-
Initiation of Reaction: Add the CDK7/Cyclin H/MAT1 complex to the reaction mixture.
-
Pre-incubation with Inhibitor: Add the diluted THZ1 or DMSO (vehicle control) to the kinase reaction mixture and pre-incubate for a specified time (e.g., 30 minutes at 30°C) to allow for inhibitor binding.
-
Start of Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the unincorporated [γ-³²P]ATP will flow through.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each THZ1 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Chemical Proteomics: Kinobeads Pulldown Assay
This method allows for the unbiased profiling of THZ1's kinase targets in a cellular context. It relies on the competition between THZ1 and immobilized, non-selective kinase inhibitors (Kinobeads) for binding to kinases in a cell lysate.
Materials:
-
Kinobeads (a mixture of sepharose beads coupled with non-selective kinase inhibitors)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, 1 mM DTT, protease and phosphatase inhibitors)
-
Cell culture flasks and cells of interest
-
THZ1 stock solution (in DMSO)
-
Wash buffer (e.g., Tris-buffered saline with 0.2% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells in ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Inhibitor Treatment: Incubate the cell lysate with varying concentrations of THZ1 or DMSO (vehicle control) for a specified time (e.g., 1 hour at 4°C) with gentle rotation.
-
Kinobeads Incubation: Add the Kinobeads slurry to the inhibitor-treated lysates and incubate for a further period (e.g., 1 hour at 4°C) to allow for the binding of kinases not inhibited by THZ1.
-
Washing: Pellet the Kinobeads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the Kinobeads by adding elution buffer and heating.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to in-gel or in-solution digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. The abundance of each kinase in the THZ1-treated samples is compared to the DMSO control. A decrease in the amount of a kinase pulled down by the Kinobeads in the presence of THZ1 indicates that THZ1 is binding to and inhibiting that kinase.
Visualizations: Signaling Pathways and Workflows
CDK7 Signaling Pathway and THZ1's Mechanism of Action
CDK7 is a key component of the Transcription Factor IIH (TFIIH) complex and acts as a CDK-activating kinase (CAK). In the context of transcription, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is crucial for the initiation and elongation phases of transcription. THZ1 covalently binds to CDK7, inhibiting its kinase activity and thereby blocking RNAPII phosphorylation, leading to a global down-regulation of transcription.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
The Crucial Role of the (Dimethylamino)but-2-enoyl Warhead in the Covalent CDK7 Inhibitor THZ1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of transcription and the cell cycle. The remarkable efficacy and selectivity of THZ1 are intrinsically linked to its unique (dimethylamino)but-2-enoyl warhead. This technical guide delves into the pivotal role of this electrophilic moiety, detailing its mechanism of action, contribution to binding affinity and selectivity, and the experimental methodologies used to characterize its function. Through a comprehensive review of biochemical and cellular data, this document provides an in-depth understanding of how this specific chemical feature drives the biological activity of THZ1, offering valuable insights for the design of next-generation covalent kinase inhibitors.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a key component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[1][2] Through its kinase activity, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), thereby regulating transcription initiation and elongation.[1][2] Given its central role in maintaining the transcriptional program of cancer cells, CDK7 has emerged as a compelling therapeutic target.
THZ1 is a first-in-class covalent inhibitor of CDK7 that has demonstrated remarkable anti-proliferative activity in various cancer models.[1] A key architectural feature of THZ1 is the (dimethylamino)but-2-enoyl group, an electrophilic "warhead" that engages in a covalent interaction with its target protein. This guide elucidates the critical function of this warhead in the context of THZ1's mechanism of action and its broader implications for covalent drug design.
The Covalent Mechanism of Action
The (dimethylamino)but-2-enoyl warhead of THZ1 is an α,β-unsaturated carbonyl moiety that acts as a Michael acceptor. This electrophilic center is specifically designed to react with a nucleophilic cysteine residue on its target protein. In the case of CDK7, the warhead of THZ1 forms an irreversible covalent bond with Cysteine 312 (Cys312).[1] This cysteine residue is located in a non-conserved region outside of the canonical ATP-binding pocket, a feature that significantly contributes to the selectivity of THZ1.[1]
The formation of this covalent bond leads to the irreversible inhibition of CDK7's kinase activity. By permanently occupying a region near the active site, THZ1 prevents the binding of ATP and the subsequent phosphorylation of CDK7 substrates, most notably the CTD of RNAPII.[1]
Quantitative Analysis of THZ1 Activity
The potency of THZ1 has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data, highlighting the compound's activity against its primary target, CDK7, as well as its off-targets and its anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of THZ1
| Target | IC50 (nM) | Assay Type | Reference |
| CDK7 | 3.2 | Biochemical Kinase Assay | [1] |
| CDK12 | ~158 | Biochemical Kinase Assay | |
| CDK13 | equipotent to CDK7 | Biochemical Kinase Assay |
Table 2: Cellular Anti-proliferative Activity of THZ1
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | Resazurin Viability Assay | [1] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | Not Specified | |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | [1] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | [1] |
| HCT116 | Colorectal Carcinoma | Not Specified | Not Specified | |
| 293A | Embryonic Kidney | Not Specified | Not Specified | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Potent Activity | Apoptosis/Proliferation Assays | |
| MYCN-amplified Neuroblastoma | Neuroblastoma | 6-9 | Viability Assay |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the role of the (dimethylamino)but-2-enoyl warhead in THZ1.
In Vitro CDK7 Kinase Assay
This assay measures the ability of THZ1 to inhibit the kinase activity of recombinant CDK7/Cyclin H/MAT1 complex in a controlled, cell-free environment.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., from Thermo Fisher Scientific)
-
THZ1 (and a non-covalent analog, THZ1-R, as a control)
-
Kinase Buffer: 40 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 5% glycerol
-
ATP solution (with [γ-³²P]ATP for radioactive detection)
-
Substrate: Recombinant RPB1 subunit of RNAPII CTD
-
EDTA solution
-
Nitrocellulose membrane
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of THZ1 and the control compound in DMSO.
-
In a microcentrifuge tube, combine the recombinant CDK7/Cyclin H/MAT1 complex with the kinase buffer.
-
Add the diluted THZ1 or control compound to the kinase reaction mixture. For time-dependent inhibition assays, pre-incubate the enzyme and inhibitor for varying durations (e.g., 0-4 hours) at 30°C before adding ATP.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP and the RPB1 substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Spot the reaction mixture onto a nitrocellulose membrane.
-
Wash the membrane multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the membrane and quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot Analysis of RNAPII CTD Phosphorylation
This assay assesses the effect of THZ1 on the phosphorylation of the RNAPII CTD at specific serine residues within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
THZ1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-phospho-RNAPII CTD (Ser5)
-
Anti-phospho-RNAPII CTD (Ser7)
-
Anti-total RNAPII CTD
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of THZ1 or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated RNAPII levels to the total RNAPII and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Intact cells
-
THZ1
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein (CDK7)
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
Equipment for heating samples (e.g., PCR cycler) and for protein detection (e.g., Western blotting apparatus)
Procedure:
-
Treat intact cells with THZ1 or vehicle control for a specific duration.
-
Wash the cells to remove unbound compound.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein (CDK7) in the supernatant by Western blotting or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of THZ1 indicates target engagement.
Visualizing the Impact of THZ1
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Covalent inhibition of CDK7 by THZ1 via its warhead.
References
Physicochemical properties of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a synthesized overview based on publicly available data and predictive models for the compound N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide. Experimental data for this specific molecule is not widely available in the public domain.
Introduction
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide is a complex organic molecule that incorporates several pharmacologically relevant moieties, including a substituted pyrimidine, an indole ring, and a benzamide scaffold. The presence of the acrylamide group suggests a potential for covalent interaction with biological targets. This document provides a summary of its predicted physicochemical properties and outlines general experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties for N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide.
| Property | Predicted Value | Method |
| Molecular Formula | C33H30ClN7O2 | - |
| Molecular Weight | 604.1 g/mol | - |
| XLogP3 | 5.8 | Computational |
| Hydrogen Bond Donor Count | 4 | Computational |
| Hydrogen Bond Acceptor Count | 7 | Computational |
| Rotatable Bond Count | 8 | Computational |
| Exact Mass | 603.21495 g/mol | Computational |
| Topological Polar Surface Area | 134 Ų | Computational |
| Heavy Atom Count | 43 | Computational |
| Complexity | 1110 | Computational |
Experimental Protocols
The following are generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
A standard shake-flask method can be used to determine the aqueous solubility of the compound.
Caption: Workflow for solubility determination using the shake-flask method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the acid dissociation constant (pKa).
Caption: Experimental workflow for pKa determination by potentiometric titration.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water can be determined using a shake-flask method.
Caption: Workflow for LogP determination.
Potential Signaling Pathway Interactions
Given the structural motifs present in N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide, it is plausible that this compound could interact with various signaling pathways, particularly those involving protein kinases. The indolyl-pyrimidine core is a common scaffold in many kinase inhibitors. The acrylamide moiety can act as a Michael acceptor, enabling covalent modification of cysteine residues in the target protein.
Caption: Postulated mechanism of action via kinase inhibition.
Conclusion
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide is a molecule of interest for drug discovery, likely as a kinase inhibitor. The predicted physicochemical properties suggest moderate lipophilicity. The provided experimental protocols offer a starting point for the empirical characterization of this compound. Further studies are required to elucidate its precise biological targets and mechanism of action. of action.
Methodological & Application
THZ1 Treatment Protocol for Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, THZ1 disrupts transcriptional regulation and cell cycle progression, leading to anti-proliferative and apoptotic effects in a broad range of cancer cell lines. These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with THZ1, including methods for assessing cell viability, apoptosis, and cell cycle distribution. Additionally, quantitative data on THZ1 efficacy across various cancer types are presented, along with diagrams illustrating its mechanism of action and experimental workflows.
Introduction
Cancer is often characterized by dysregulated transcription and uncontrolled cell proliferation. THZ1 targets the fundamental cellular machinery responsible for these processes. As a covalent inhibitor of CDK7, THZ1 effectively suppresses the initiation and elongation phases of transcription by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7.[1][2][3] Furthermore, by inhibiting the CAK complex, THZ1 prevents the activation of cell cycle-dependent kinases, leading to cell cycle arrest.[4] This dual mechanism of action makes THZ1 a valuable tool for cancer research and a promising candidate for therapeutic development, particularly in cancers addicted to transcriptional amplification of oncogenes like MYC.[5][6]
Data Presentation
Table 1: THZ1 IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of THZ1 varies across different cancer cell lines, reflecting their differential dependence on transcriptional regulation. A screening of over 1000 cancer cell lines revealed that 53% exhibited IC50 values below 200 nM.[4][5] The following table summarizes reported IC50 values for THZ1 in specific cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) | Treatment Duration | Assay | Reference |
| Urothelial Carcinoma | T24 | ~250-500 | 24 h | WST-1 | [7][8] |
| BFTC-905 | ~250-500 | 24 h | WST-1 | [7][8] | |
| Breast Cancer | Panel of 13 lines | 80-300 | 48 h | Not Specified | [9] |
| JIMT-1 | >100 | 7 days | Not Specified | [9] | |
| SKBR3 | <100 | 7 days | Not Specified | [9] | |
| Medulloblastoma (MYC-amplified) | D458 | 10 | Not Specified | Not Specified | [10] |
| D425 | 10 | Not Specified | Not Specified | [10] | |
| Medulloblastoma (non-MYC-amplified) | ONS76 | 270 | Not Specified | Not Specified | [10] |
| UW228 | 150 | Not Specified | Not Specified | [10] | |
| B-Cell Acute Lymphocytic Leukemia | NALM6 | 101.2 | 72 h | CTG | [6] |
| REH | 26.26 | 72 h | CTG | [6] | |
| T-Cell Acute Lymphoblastic Leukemia | Jurkat | 50 | 72 h | Resazurin | [2] |
| KOPTK1 | 6-9 | Not Specified | Not Specified | [4] | |
| Neuroblastoma (MYCN-amplified) | Panel of cell lines | ~10-fold lower than non-amplified | Not Specified | Not Specified | [4] |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is adapted for assessing the dose-dependent cytotoxic effects of THZ1 on urothelial carcinoma cell lines.[7][8]
Materials:
-
Cancer cell lines (e.g., T24, BFTC-905)
-
Complete cell culture medium
-
THZ1 (stock solution in DMSO)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of THZ1 in complete medium. A typical concentration range is 0-750 nM.[7][8] Include a DMSO vehicle control.
-
Remove the overnight medium from the cells and add 100 µL of the THZ1 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Western Blot for Caspase and PARP Cleavage)
This protocol describes the detection of apoptosis markers by western blot following THZ1 treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
THZ1 (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved-caspase-3, anti-cleaved-caspase-7, anti-cleaved-PARP, anti-Bcl-2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with THZ1 at desired concentrations (e.g., 250 nM and 500 nM) or DMSO vehicle control for 24 hours.[7][8]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the analysis of cell cycle distribution in B-cell acute lymphocytic leukemia cell lines treated with THZ1.[6]
Materials:
-
B-ALL cell lines (e.g., NALM6, REH)
-
Complete cell culture medium
-
THZ1 (stock solution in DMSO)
-
6-well plates
-
EdU (5-ethynyl-2´-deoxyuridine) labeling kit
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with THZ1 at various concentrations (e.g., 50 nM, 100 nM) for different time points (e.g., 2, 12, 24 hours).[6]
-
For EdU labeling, add EdU to the culture medium and incubate for 2 hours before harvesting.
-
Harvest cells and wash with PBS.
-
Fix and permeabilize the cells according to the EdU labeling kit protocol.
-
Perform the click chemistry reaction to label the incorporated EdU.
-
For PI staining, resuspend fixed cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualization
Caption: THZ1 inhibits CDK7, blocking transcription and cell cycle progression.
Caption: Workflow for assessing THZ1's effects on cancer cells.
References
- 1. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 7. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing THZ1 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in various kinase assay formats. The information is intended for researchers in academia and industry investigating CDK7 biology and developing novel therapeutics.
Introduction to THZ1
THZ1 is a small molecule inhibitor that selectively targets CDK7, a key kinase involved in the regulation of transcription and the cell cycle.[1] It acts as a covalent inhibitor by forming an irreversible bond with a unique cysteine residue (C312) located outside of the canonical kinase domain of CDK7.[2][3] This mechanism of action provides high potency and selectivity. THZ1 has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development.[4]
Mechanism of Action
CDK7 is a component of two crucial complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, thereby regulating cell cycle progression.[1][5] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 and 7, a critical step for transcription initiation and elongation.[2][6]
THZ1's covalent binding to CDK7 inhibits its kinase activity, leading to a global down-regulation of transcription and cell cycle arrest. This inhibition of RNAPII phosphorylation is a key biomarker of THZ1 activity.[2][6]
Quantitative Data Summary
The following tables summarize the inhibitory activity of THZ1 in biochemical and cellular assays.
Table 1: Biochemical Activity of THZ1
| Target | Assay Format | Value | Reference |
| CDK7 | LanthaScreen® Eu Kinase Binding Assay | Kd = 3.2 nM | [2] |
Table 2: Cellular Activity of THZ1 (IC50 Values)
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 nM | [2] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 nM | |
| BFTC905 | Urothelial Carcinoma | ~100 nM | [4] |
| T24 | Urothelial Carcinoma | ~200 nM | [4] |
| Multiple Cell Lines | Various Cancers | < 200 nM (in 53% of lines) | [2] |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay - LanthaScreen® Eu Kinase Binding Assay
This protocol describes how to determine the binding affinity of THZ1 for CDK7 using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Materials:
-
Recombinant CDK7/cyclin H/MAT1 complex
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
TR-FRET Dilution Buffer
-
THZ1 compound
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the CDK7/cyclin H/MAT1 complex in TR-FRET Dilution Buffer.
-
Prepare a 2X solution of the Eu-anti-Tag Antibody in TR-FRET Dilution Buffer.
-
Prepare a 2X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in TR-FRET Dilution Buffer.
-
Prepare a serial dilution of THZ1 in DMSO, and then dilute further in TR-FRET Dilution Buffer to create 4X compound solutions.
-
-
Assay Protocol:
-
Add 2.5 µL of the 4X THZ1 serial dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X CDK7 enzyme solution to each well.
-
Add 5 µL of a pre-mixed solution containing the 2X Eu-anti-Tag Antibody and 2X Kinase Tracer.
-
The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). For covalent inhibitors, it is recommended to perform reads at multiple time points (e.g., 20, 60, and 180 minutes) to observe time-dependent inhibition.[2]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader using standard europium and Alexa Fluor™ 647 settings.
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the log of the THZ1 concentration and fit the data to a sigmoidal dose-response curve to determine the Kd or IC50 value.
-
Protocol 2: Cell-Based Assay - CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
THZ1 compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well, opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of THZ1 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the THZ1 dilutions or vehicle control (DMSO in medium).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the THZ1 concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 3: Western Blot for Phospho-RNA Polymerase II
This protocol is used to detect the phosphorylation status of the RNA Polymerase II C-terminal domain (CTD) at Serine 2 and Serine 5, key substrates of CDK7.
Materials:
-
Cancer cell line of interest
-
THZ1 compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)
-
Mouse anti-RNA Polymerase II (total)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of THZ1 or DMSO for a specified time (e.g., 4 hours).[2]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-RNAPII signals to the total RNAPII and loading control signals.
-
Visualizations
Caption: CDK7 Signaling Pathways and Inhibition by THZ1.
Caption: Experimental Workflow for Evaluating THZ1.
References
- 1. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 4. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Assays Measuring CDK7 Inhibition by THZ1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various cellular assays designed to measure the inhibition of Cyclin-Dependent Kinase 7 (CDK7) by the covalent inhibitor THZ1. These assays are critical for understanding the mechanism of action of THZ1 and for its development as a potential therapeutic agent.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, and is also a subunit of the general transcription factor TFIIH. THZ1 is a potent and selective covalent inhibitor of CDK7 that has shown significant anti-tumor activity in various cancer models.[1][2] Accurate and reproducible cellular assays are essential to quantify the effects of THZ1 on CDK7 activity and downstream cellular processes.
The primary mechanism of action of THZ1 involves the inhibition of CDK7's kinase activity, leading to reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This results in the suppression of transcription, particularly of genes with super-enhancers that are crucial for cancer cell identity and survival.[5] Consequently, THZ1 treatment leads to cell cycle arrest, induction of apoptosis, and downregulation of key oncogenic proteins.[6][7]
Key Cellular Assays and Protocols
Several key cellular assays can be employed to measure the efficacy of THZ1 in inhibiting CDK7. These include direct measures of CDK7's kinase activity on its primary substrate, RNAPII, as well as downstream functional assays that assess the cellular consequences of this inhibition.
Western Blot Analysis of RNAPII CTD Phosphorylation
Western blotting is the most direct and widely used cellular assay to assess the inhibition of CDK7 by THZ1. The assay measures the phosphorylation status of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Rpb1), a direct substrate of CDK7.
Principle: CDK7, as part of TFIIH, phosphorylates serine residues at positions 2, 5, and 7 (Ser2, Ser5, Ser7) of the RNAPII CTD. Inhibition of CDK7 by THZ1 leads to a dose- and time-dependent decrease in the levels of these specific phosphorylations.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., Jurkat, T-ALL cell lines, or other sensitive lines) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with a dose-response of THZ1 (e.g., 50 nM to 500 nM) or a vehicle control (DMSO) for various time points (e.g., 2, 4, 6, 24 hours).[3][8]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[4]
-
Quantify total protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-RNAPII CTD (Ser2)
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser7)
-
Total RNAPII (Rpb1)
-
CDK7
-
A loading control (e.g., β-actin, GAPDH, or α-tubulin)[3]
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Presentation:
| Treatment Group | THZ1 Conc. (nM) | Treatment Time (hr) | p-RNAPII (Ser2) Level (Relative to Total RNAPII) | p-RNAPII (Ser5) Level (Relative to Total RNAPII) | p-RNAPII (Ser7) Level (Relative to Total RNAPII) |
| Vehicle Control | 0 | 4 | 1.00 | 1.00 | 1.00 |
| THZ1 | 50 | 4 | Decreased | Decreased | Decreased |
| THZ1 | 100 | 4 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| THZ1 | 250 | 4 | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Note: The table presents expected trends. Actual quantitative values should be determined by densitometry analysis of Western blots from at least three independent experiments.
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and cytostatic effects of THZ1 on cancer cells, providing a functional readout of CDK7 inhibition.
Principle: Inhibition of CDK7-mediated transcription of essential genes leads to a decrease in cell proliferation and viability.
Common Assays:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
Resazurin (alamarBlue®) Assay: A colorimetric/fluorometric assay that measures the reducing power of viable cells.
-
Crystal Violet Staining: A simple colorimetric assay to assess the number of adherent cells.[6]
-
CCK-8/WST-1 Assay: Colorimetric assays that measure the activity of cellular dehydrogenases.[4][9]
Experimental Protocol (General):
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.[4]
-
Treatment: After 24 hours, treat the cells with a serial dilution of THZ1 for 48 to 72 hours.[7][8]
-
Assay Procedure: Follow the manufacturer's protocol for the chosen viability assay.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of THZ1 that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | THZ1 IC50 (nM) after 72h | Assay Method |
| Jurkat (T-ALL) | 50 | Resazurin |
| Loucy (T-ALL) | 0.55 | CellTiter-Glo |
| H1299 (NSCLC) | ~50 | Crystal Violet |
| A549 (NSCLC) | ~100 | Crystal Violet |
Note: IC50 values are approximate and can vary based on the cell line and specific experimental conditions.
Apoptosis Assays
These assays quantify the induction of programmed cell death following THZ1 treatment.
Principle: The transcriptional suppression of anti-apoptotic proteins (e.g., MCL-1, BCL-XL) by THZ1 leads to the induction of apoptosis.[3][7]
Methods:
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot for Apoptosis Markers: Detects the cleavage of caspase-3, caspase-7, and PARP.[9][10]
Experimental Protocol (Flow Cytometry):
-
Treatment: Treat cells with THZ1 (e.g., 250-500 nM) for 24 to 48 hours.[9]
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment Group | THZ1 Conc. (nM) | Treatment Time (hr) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 0 | 24 | ~5% |
| THZ1 | 250 | 24 | Increased |
| THZ1 | 500 | 24 | Significantly Increased |
Cell Cycle Analysis
This assay determines the effect of THZ1 on cell cycle progression.
Principle: CDK7, as part of the CAK complex, is required for the activation of cell cycle CDKs. Its inhibition can lead to cell cycle arrest, often at the G2/M phase.[6]
Experimental Protocol:
-
Treatment: Treat cells with THZ1 for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), in the presence of RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Data Presentation:
| Treatment Group | THZ1 Conc. (nM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | ~50% | ~30% | ~20% |
| THZ1 | 50 | Decreased | Decreased | Increased |
Visualizations
CDK7 Signaling and THZ1 Inhibition
Caption: Mechanism of THZ1-mediated inhibition of CDK7 and its cellular effects.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of CDK7 inhibition.
Logical Relationship of Cellular Assays
Caption: Relationship between THZ1 action and the corresponding cellular assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The suppressive efficacy of THZ1 depends on KRAS mutation subtype and is associated with super‐enhancer activity and the PI3K/AKT/mTOR signalling in pancreatic ductal adenocarcinoma: A hypothesis‐generating study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for THZ1 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of THZ1, a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), in in vivo animal studies. The information is compiled from various preclinical studies to guide the design and execution of experiments for evaluating the efficacy and toxicity of THZ1 in various cancer models.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of THZ1 used in several in vivo animal studies across different cancer types. This allows for easy comparison of experimental parameters.
| Cancer Type | Animal Model | THZ1 Dosage | Administration Route | Frequency | Vehicle | Key Findings |
| Multiple Myeloma | NOD/SCIDγ mice with U266 or PS-R/Luc xenografts | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily (BID), 5 days/week | 10% DMSO in 5% dextrose in water (D5W) | Significantly improved survival, reduced tumor burden with minimal toxicity.[1][2][3] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Bioluminescent xenografted mouse model with KOPTK1 cells | 10 mg/kg | Intravenous (i.v.) | Twice daily (BID) | Not specified | Reduced tumor cell proliferation with no observable toxicity.[4][5][6] |
| Cholangiocarcinoma (CCA) | Nude mice with HuCCT1 xenografts | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily (BID) | 10% DMSO and 90% dextrose 5% in water | Significantly suppressed xenograft growth and prolonged survival with bearable toxicity.[7] |
| Neuroblastoma (NB) | Xenograft models of MYCN-amplified human NB (Kelly cells) | 10 mg/kg | Intravenous (i.v.) | Twice daily (BID) | Not specified | Profoundly reduced tumor volume after 28 days of treatment with no obvious side effects.[5] |
| Urothelial Carcinoma | Nude mice with T24 or BFTC-905 xenografts | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily | Saline/DMSO | Enhanced gemcitabine-induced cytotoxicity.[8] |
| Small Cell Lung Cancer (SCLC) | Autochthonous SCLC mouse models | 10 mg/kg | Not specified | Twice a day | Not specified | Significant suppression of tumor growth.[5] |
Experimental Protocols
Detailed methodologies for key experiments involving THZ1 in in vivo animal studies are provided below.
Animal Models and Tumor Implantation
-
Xenograft Mouse Models:
-
Cell Lines: A variety of human cancer cell lines have been used, including multiple myeloma (U266, PS-R/Luc), T-ALL (KOPTK1), cholangiocarcinoma (HuCCT1), neuroblastoma (Kelly), and urothelial carcinoma (T24, BFTC-905).[1][5][7][8]
-
Animal Strains: Commonly used immunocompromised mouse strains include NOD/SCIDγ (NSG) and nude mice.[1][7][8]
-
Implantation:
-
Subcutaneous Xenografts: Typically, 3 x 10^6 to 5 x 10^6 cells are suspended in a mixture of phosphate-buffered saline (PBS) and Matrigel (1:1 ratio) and injected subcutaneously into the flank of the mice.[2][7]
-
Systemic (Orthotopic) Xenografts: For hematological malignancies like multiple myeloma, 1 x 10^6 to 5 x 10^6 luciferase-labeled cells can be injected intravenously via the tail vein.[1][2]
-
-
THZ1 Formulation and Administration
-
Formulation:
-
THZ1 is typically formulated in a vehicle suitable for in vivo administration. A common vehicle is a solution of 10% Dimethyl Sulfoxide (DMSO) in 5% Dextrose in Water (D5W) or 10% DMSO and 90% dextrose 5% in water.[1][2][7]
-
For a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the working solution concentration would be 2 mg/mL.[6]
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: This is a common route of administration for THZ1 in xenograft models.[1][2][7][8]
-
Intravenous (i.v.) Injection: This route has also been used, particularly in models of hematological cancers.[4][5]
-
Dosing Schedule: A frequent dosing schedule is twice daily (BID) for 5 consecutive days, followed by a 2-day break each week.[1][2][3] Daily administration has also been reported.[8]
-
Efficacy and Toxicity Assessment
-
Tumor Growth Monitoring:
-
Subcutaneous Tumors: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated with the formula: V = 0.5 × length × width².[1][2]
-
Systemic Tumors: For luciferase-expressing tumor cells, tumor burden can be monitored using an in vivo imaging system (e.g., IVIS) after intraperitoneal injection of luciferin.[1][2]
-
-
Toxicity Monitoring:
-
Pharmacodynamic Markers:
-
At the end of the study, tumors can be excised, and Western blot analysis can be performed to assess the levels of target proteins and downstream effectors, such as phosphorylated RNA Polymerase II, c-MYC, and MCL-1, to confirm the mechanism of action of THZ1 in vivo.[1]
-
Visualizations
Signaling Pathway of THZ1 Target
Caption: Simplified signaling pathway of THZ1 targeting CDK7 to inhibit transcription.
Experimental Workflow for In Vivo THZ1 Studies
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 7. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-CDK7 (Thr170) Inhibition by THZ1 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. Through its kinase activity, CDK7 phosphorylates RNA polymerase II and various cell cycle-related CDKs, thereby playing a pivotal role in regulating both transcription and cell cycle progression. The phosphorylation of CDK7 at Threonine 170 (Thr170) is essential for its kinase activity.
THZ1 is a potent and selective covalent inhibitor of CDK7 that has shown significant anti-tumor activity in various cancer models.[1][2][3] THZ1 covalently binds to a cysteine residue outside of the active site of CDK7, leading to the inhibition of its kinase activity. This inhibition results in the downregulation of transcription of key oncogenes and induction of apoptosis in cancer cells.[1][2]
This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of CDK7 at Thr170 in cells treated with THZ1. This allows for the assessment of the inhibitor's target engagement and efficacy.
Signaling Pathway and Experimental Workflow
Signaling Pathway of CDK7 and Inhibition by THZ1
The following diagram illustrates the central role of CDK7 in transcription and cell cycle control and its inhibition by THZ1.
Experimental Workflow for p-CDK7 Western Blot
The diagram below outlines the key steps for the Western blot protocol.
Quantitative Data Summary
The following table provides illustrative data on the dose-dependent effect of THZ1 on p-CDK7 (Thr170) levels in a hypothetical cancer cell line after a 6-hour treatment. Data is normalized to a loading control (e.g., β-actin) and expressed as a percentage of the vehicle-treated control.
| THZ1 Concentration (nM) | Mean Relative p-CDK7 Level (%) | Standard Deviation (%) |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 85 | 4.8 |
| 50 | 52 | 6.1 |
| 100 | 25 | 3.9 |
| 250 | 11 | 2.5 |
| 500 | 5 | 1.8 |
Note: This data is representative and should be confirmed experimentally.
Experimental Protocols
Cell Culture and THZ1 Treatment
-
Culture your cell line of interest (e.g., Jurkat for T-ALL, or another sensitive cell line) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of THZ1 in DMSO.
-
Treat the cells with varying concentrations of THZ1 (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time period (e.g., 6 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only (DMSO) control.
Cell Lysis and Protein Extraction
This protocol is optimized for the preservation of phosphorylated proteins.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with:
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Roche)
-
Phosphatase Inhibitor Cocktail 2 & 3 (e.g., Sigma-Aldrich) or 1 mM Na3VO4, 10 mM NaF.
-
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the 6-well plates on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.[4]
-
Aspirate the PBS completely.
-
Add 100-150 µL of ice-cold lysis buffer to each well.[4]
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Store the lysate at -80°C or proceed to the next step.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).
Sample Preparation for SDS-PAGE
-
In new microcentrifuge tubes, add the calculated volume of each lysate.
-
Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-30 µg) for each sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often recommended to reduce background.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-CDK7 (Thr170) in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% milk or BSA in TBST for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional)
To normalize for protein loading, the membrane can be stripped and re-probed for total CDK7 and/or a loading control like β-actin or GAPDH.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Block the membrane again and proceed with the immunoblotting protocol for the next primary antibody.
Data Analysis
-
Quantify the band intensities for p-CDK7, total CDK7, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-CDK7 band intensity to the loading control for each sample.
-
To determine the specific effect on phosphorylation, calculate the ratio of normalized p-CDK7 to normalized total CDK7.
-
Express the results as a percentage or fold change relative to the vehicle-treated control.
References
- 1. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 4. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
Application Notes and Protocols for High-Throughput Screening with THZ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It exhibits a unique mechanism of action by targeting a cysteine residue (Cys312) located outside of the canonical kinase domain, leading to irreversible inhibition of CDK7's kinase activity.[3][4] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[5] Through its role in these complexes, CDK7 regulates transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and governs cell cycle progression by activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[6] Inhibition of CDK7 by THZ1 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells that exhibit a strong dependence on transcriptional regulation for their survival and proliferation.[3][7] These application notes provide detailed protocols for high-throughput screening (HTS) using THZ1 to identify and characterize its anti-cancer effects.
Data Presentation: THZ1 Activity Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of THZ1 in a panel of cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Assay Type | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | 72 hours | Resazurin | [2] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | 72 hours | Not Specified | [2] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | <50 | 72 hours | Not Specified | [2] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | <50 | 72 hours | Not Specified | [2] |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 45 | Not Specified | Not Specified | [8] |
| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 30 | Not Specified | Not Specified | [8] |
| Kelly | Neuroblastoma (MYCN-amplified) | ~10-fold lower than MYCN-non-amplified | Not Specified | Not Specified | [2] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Potent anti-proliferative effects | Not Specified | Not Specified | |
| T47D | Breast Cancer (ER+) | ~100-300 | 48 hours | Not Specified | [9] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~80-300 | 48 hours | Not Specified | [9] |
| SKBR3 | Breast Cancer (HER2+) | ~80-300 | 48 hours | Not Specified | [9] |
| JIMT-1 | Breast Cancer (HER2+) | >100 | 7 days | Not Specified | [9] |
Signaling Pathways and Experimental Workflows
THZ1 Mechanism of Action and its Impact on Transcription and Cell Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Automation Market Growth, Drivers, and Opportunities | MarketsandMarkets™ [barchart.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 6. Inhibition of cyclin-dependent kinase 7 mitigates doxorubicin cardiotoxicity and enhances anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. businessresearchinsights.com [businessresearchinsights.com]
- 8. youtube.com [youtube.com]
- 9. labbox.es [labbox.es]
Application of THZ1 in Triple-Negative Breast Cancer Research: Application Notes and Protocols
For Research Use Only.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders TNBC difficult to treat with hormonal or HER2-targeted therapies. Consequently, there is a critical need for novel therapeutic strategies that exploit the unique vulnerabilities of TNBC.
Recent research has identified a profound dependence of TNBC cells on transcriptional regulation, a phenomenon termed "transcriptional addiction." This has led to the investigation of inhibitors targeting key components of the transcriptional machinery. THZ1, a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a promising agent in this context. CDK7 is a critical component of the transcription factor IIH (TFIIH) complex, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in transcription initiation and elongation. Additionally, CDK7 acts as a CDK-activating kinase (CAK), involved in cell cycle regulation.
THZ1 has demonstrated potent and selective anti-tumor activity against TNBC cells in preclinical studies. Its application in research settings is crucial for elucidating the mechanisms of transcriptional addiction in TNBC and for the development of novel therapeutic approaches. These application notes provide an overview of THZ1's effects on TNBC cells and detailed protocols for its use in key in vitro and in vivo experiments.
Mechanism of Action
THZ1 exerts its anti-tumor effects in TNBC primarily through the inhibition of CDK7. This leads to a cascade of downstream events, including:
-
Inhibition of RNAPII Phosphorylation: THZ1 treatment leads to a dose-dependent decrease in the phosphorylation of the RNAPII CTD at Ser2, Ser5, and Ser7.[1] This disrupts transcription initiation and elongation.
-
Suppression of Super-Enhancer-Driven Gene Expression: TNBC cells are often characterized by the presence of super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes and cell identity genes. The expression of genes associated with these super-enhancers is particularly sensitive to THZ1 treatment.[2]
-
Induction of Apoptosis: THZ1 efficiently induces apoptotic cell death in TNBC cells, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3.[1][2]
-
Cell Cycle Arrest: While some studies report that THZ1 does not significantly alter the cell cycle in some TNBC cell lines[2], others have observed a G2/M arrest.[3] This suggests that the effect on the cell cycle may be cell-line dependent.
-
Downregulation of Mutated p53: In TNBC cells harboring p53 mutations, THZ1 has been shown to specifically downregulate the expression of the mutated p53 protein.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of THZ1 on various TNBC cell lines as reported in the literature.
Table 1: IC50 Values of THZ1 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Treatment Duration | Reference |
| TNBC Cell Lines | ||||
| MDA-MB-468 | TNBC | < 70 | 48 hours | [1][2] |
| BT549 | TNBC | < 70 | 48 hours | [2] |
| HCC1187 | TNBC | < 70 | 48 hours | [2] |
| MDA-MB-231 | TNBC | 80-300 | 2 days | [5] |
| HCC38 | TNBC | Not specified | Not specified | [3] |
| Hs-578T | TNBC | Not specified | Not specified | [6] |
| ER/PR+ Cell Lines | ||||
| ZR-75-1 | ER/PR+ | > 1000 | 48 hours | [2] |
| T47D | ER/PR+ | > 1000 | 48 hours | [2] |
| Patient-Derived TNBC Cultures | ||||
| DFBC12-06 | TNBC | < 100 | 48 hours | [2] |
| DFBC12-58 | TNBC | < 100 | 48 hours | [2] |
| DFBC13-11 | TNBC | < 100 | 48 hours | [2] |
Table 2: Effects of THZ1 on Apoptosis and Cell Cycle in TNBC Cells
| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |
| MDA-MB-468, BT549, HCC1187 | Western Blot (PARP, Caspase-3 cleavage) | 100 nM THZ1, 24 hours | Increased cleavage of PARP and Caspase-3 | [2] |
| MDA-MB-231, MDA-MB-468, HCC38 | Live Cell Imaging | Not specified | Increased duration of mitosis and mitosis-associated cell death | [3] |
| MDA-MB-231, MDA-MB-468, HCC38 | Flow Cytometry | Not specified | G2/M arrest | [3] |
| MDA-MB-468 | Live Cell Imaging, Flow Cytometry | Not specified | No significant change in cell cycle progression | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the dose-response of TNBC cells to THZ1.
Materials:
-
TNBC cell lines (e.g., MDA-MB-468, BT549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
THZ1 (stock solution in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of THZ1 in complete growth medium. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 10 µM) to determine the IC50. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of THZ1 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Western Blot for PARP and Caspase-3 Cleavage)
This protocol is to assess the induction of apoptosis by THZ1.
Materials:
-
TNBC cells
-
Complete growth medium
-
THZ1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with THZ1 at the desired concentration (e.g., 100 nM) or vehicle control for 24 hours.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved PARP (89 kDa fragment) and cleaved Caspase-3 (17/19 kDa fragments) indicates apoptosis.
In Vivo TNBC Xenograft Model
This protocol describes the establishment of a TNBC xenograft model and treatment with THZ1. All animal procedures must be approved by the institution's animal care and use committee.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
THZ1
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers for tumor measurement
Procedure:
-
Harvest TNBC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank or mammary fat pad of each mouse.
-
Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the THZ1 formulation. A dose of 10 mg/kg is often used.
-
Administer THZ1 or vehicle control to the mice via intraperitoneal (i.p.) injection, typically twice daily.
-
Measure tumor volume and body weight every 2-3 days.
-
Continue the treatment for the planned duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting).
Visualizations
Caption: THZ1 inhibits the CDK7/Cyclin H/MAT1 complex, blocking RNAPII phosphorylation and suppressing super-enhancer-driven oncogene transcription, ultimately leading to apoptosis in TNBC cells.
Caption: A general workflow for investigating the effects of THZ1 on triple-negative breast cancer, encompassing both in vitro and in vivo experimental approaches.
References
- 1. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Caspase 3/7 activation assay [bio-protocol.org]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zlfzyj.com [zlfzyj.com]
THZ1 as a Chemical Probe for Studying CDK7 Biology: Application Notes and Protocols
Introduction
THZ1 is a highly selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical enzyme with dual roles in regulating the cell cycle and transcription.[1][2] Its unique mechanism of action, which involves forming a covalent bond with a cysteine residue outside the kinase domain, provides an exceptional tool for researchers to investigate the multifaceted biology of CDK7.[3][4] THZ1 acts by combining ATP-site and allosteric covalent binding, making it an irreversible inhibitor.[5][6] This allows for the precise and sustained inhibition of CDK7, enabling detailed studies of its function in cellular processes, particularly in the context of cancer, where transcriptional addiction is a common vulnerability.[5][7] These application notes provide comprehensive protocols and data for utilizing THZ1 as a chemical probe in cancer research and drug development.
Chemical and Physical Properties of THZ1
A summary of the key chemical and physical properties of THZ1 is presented below.
| Property | Value | Reference |
| CAS Number | 1604810-83-4 | [8] |
| Molecular Formula | C₃₁H₂₈ClN₇O | [8] |
| Molecular Weight | 566.05 g/mol | [8] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO | [9] |
| Storage | Store at -20°C | [8] |
Mechanism of Action
THZ1 is a covalent inhibitor that specifically targets CDK7.[6][10] Unlike typical kinase inhibitors that compete for the ATP-binding pocket, THZ1's acrylamide moiety forms an irreversible covalent bond with Cysteine 312 (Cys312), a residue located outside of the canonical kinase domain of CDK7.[3][4] This unique targeting mechanism is the basis for its high selectivity.
CDK7 has two primary functions in the cell:
-
Transcriptional Regulation : As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7). This phosphorylation is essential for transcription initiation, promoter-proximal pausing, and productive elongation.[11][12]
-
Cell Cycle Control : As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are necessary for cell cycle progression.[7][13]
By inhibiting CDK7, THZ1 disrupts both of these critical cellular processes, leading to a potent anti-proliferative and pro-apoptotic effect, particularly in cancer cells that are highly dependent on transcription for their survival.[4][11]
Quantitative Data Summary
In Vitro Kinase Potency
THZ1 demonstrates high potency for CDK7 and also inhibits the closely related kinases CDK12 and CDK13.
| Target | Potency (IC₅₀/K_d) | Assay Type | Reference |
| CDK7 | 3.2 nM (IC₅₀) | Kinase Binding Assay | [6][10] |
| CDK12 | Inhibited | Kinome Profiling | [10] |
| CDK13 | Inhibited | Kinome Profiling | [10] |
Cellular Anti-Proliferative Activity
THZ1 exhibits potent anti-proliferative effects across a wide range of cancer cell lines, with exceptional sensitivity observed in transcriptionally addicted cancers.
| Cell Line | Cancer Type | Potency (IC₅₀) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 nM | [9] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 nM | [9] |
| Multiple Myeloma Cells | Multiple Myeloma | Low nM range | [7] |
| Murine SCLC | Small Cell Lung Cancer | 75-100 nM | |
| B-ALL Cells | B-cell Acute Lymphocytic Leukemia | Concentration-dependent |
In Vivo Efficacy in Xenograft Models
THZ1 has demonstrated significant anti-tumor activity in various mouse xenograft models with minimal toxicity.
| Cancer Model | Dosing Regimen | Outcome | Reference |
| KOPTK1 T-ALL Xenograft | 10 mg/kg, i.p., twice daily | Reduced tumor proliferation, well-tolerated | [6][9] |
| U266 Multiple Myeloma Xenograft | 10 mg/kg, i.p., twice daily, 5 days/week | Reduced tumor burden, significantly prolonged survival | [7][14] |
Application Notes
Studying Transcriptional Regulation
THZ1 is a powerful tool for dissecting the role of CDK7 in transcription. Inhibition of CDK7 by THZ1 leads to a global disruption of transcription.[3] This is characterized by:
-
Reduced RNAPII CTD Phosphorylation : Treatment with THZ1 leads to a rapid and sustained decrease in the phosphorylation of RNAPII at Ser5, Ser7, and subsequently Ser2.[4][15]
-
Disruption of Super-Enhancers : Cancers often rely on large regulatory elements called super-enhancers (SEs) to drive the high-level expression of key oncogenes. THZ1 has been shown to preferentially disrupt transcription at SE-associated genes, such as MYC and RUNX1.
-
Downregulation of Oncogenes : THZ1 treatment results in the transcriptional downregulation of short-lived oncogenic transcripts, including critical survival genes like c-MYC, MCL-1, and BCL-XL.[7][14]
Investigating Cell Cycle Control
As an inhibitor of the CAK complex, THZ1 blocks the activation of cell cycle CDKs.[7] This leads to cell cycle arrest, typically at the G2/M phase, providing a method to study CDK7's role in cell cycle progression.[7][13]
Inducing Apoptosis in Cancer Cells
The transcriptional repression of key anti-apoptotic proteins, such as MCL-1 and BCL-XL, by THZ1 tips the cellular balance towards apoptosis.[7] THZ1 has been shown to potently induce apoptosis in various cancer cell lines, which can be measured by PARP and caspase-3 cleavage.[7][11]
Experimental Protocols
Cell Viability / Proliferation Assay
This protocol describes a general method to determine the IC₅₀ of THZ1 in a cancer cell line of interest.
Materials:
-
THZ1 (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
Resazurin-based reagent (e.g., CellTiter-Blue) or ATP-based reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of THZ1 in complete growth medium. A typical concentration range might be 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and add 100 µL of the THZ1 dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure fluorescence or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blotting for RNAPII Phosphorylation
This protocol is for assessing the effect of THZ1 on CDK7 activity by measuring the phosphorylation status of its primary substrate, RNAPII.
Materials:
-
THZ1 (dissolved in DMSO)
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of THZ1 (e.g., 250 nM) or DMSO vehicle for a specific time course (e.g., 0, 1, 2, 4, 6 hours).[7][15]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using a chemiluminescence detection system.
Quantitative RT-PCR (qRT-PCR) for Gene Expression
This protocol measures changes in the mRNA levels of THZ1 target genes.
Materials:
-
THZ1 (dissolved in DMSO)
-
Cancer cell line of interest
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for MYC, MCL-1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with THZ1 or DMSO vehicle as described in the Western Blot protocol (e.g., 200 nM THZ1 for 1-3 hours).[7]
-
Harvest cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate using the cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing THZ1-treated samples to the vehicle control.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of THZ1 in a mouse model. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NOD/SCIDγ)
-
Cancer cell line (e.g., U266 cells engineered to express luciferase)
-
THZ1 formulated for injection
-
Bioluminescence imaging system (if applicable)
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously or intravenously into the mice.[7]
-
Allow tumors to establish. For subcutaneous models, wait until tumors reach a palpable size (e.g., 100 mm³). For systemic models, monitor tumor burden using bioluminescence imaging.
-
Randomize mice into treatment and control groups.
-
Administer THZ1 (e.g., 10 mg/kg, i.p., twice daily, 5 days/week) or vehicle control to the respective groups.[7][14]
-
Monitor tumor growth regularly using calipers or bioluminescence imaging.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement in vivo.
-
For survival studies, monitor animals until they reach a predetermined endpoint.
References
- 1. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Detecting THZ1 Covalent Modification using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and the cell cycle.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue on its target protein.[1] While highly valuable as a chemical probe and potential therapeutic agent, it is crucial to characterize the full spectrum of its cellular targets, including both the intended target (on-target) and any unintended interaction partners (off-targets). Such a comprehensive understanding of a covalent inhibitor's selectivity is vital for interpreting its biological effects and anticipating potential toxicities in drug development.[3][4]
Mass spectrometry-based proteomics has emerged as a powerful suite of tools for identifying the targets of covalent inhibitors and mapping their precise modification sites across the entire proteome.[5] This document provides detailed application notes and protocols for state-of-the-art mass spectrometry methods to detect and quantify the covalent modification of proteins by THZ1.
Mass Spectrometry Methodologies for Covalent Target Identification
Several proteomic strategies can be employed to identify the targets of covalent inhibitors like THZ1. A leading-edge approach is the Covalent Inhibitor Target-site Identification (CITe-Id) method, which allows for the direct, proteome-wide identification and quantification of inhibitor binding sites.[3][5] Other valuable techniques include affinity-based methods using tagged versions of the inhibitor.
Covalent Inhibitor Target-site Identification (CITe-Id)
The CITe-Id chemoproteomic strategy is designed for the direct and comprehensive identification of cysteine residues that are covalently modified by an inhibitor like THZ1.[3][4] This method utilizes a competition-based format where cell lysates are treated with the inhibitor of interest (THZ1) before being probed with a desthiobiotin-tagged analogue of the inhibitor (e.g., THZ1-DTB). Cysteine residues that are targets of THZ1 will be occupied and thus unavailable for labeling by THZ1-DTB. By quantifying the abundance of THZ1-DTB-labeled peptides using mass spectrometry, one can infer the dose-dependent binding of THZ1 to specific cysteine sites.[3]
A key advantage of CITe-Id is its ability to provide residue-level resolution of covalent binding across the proteome, enabling the identification of unexpected off-targets.[3][5] For instance, CITe-Id analysis of THZ1 revealed its covalent modification of several unforeseen kinases, including Protein Kinase N3 (PKN3) at cysteine 840.[3][4]
Affinity-Based Target Identification with Biotinylated Probes
A more traditional yet effective method involves the use of a biotinylated version of the inhibitor (e.g., bio-THZ1).[1] In this approach, cell lysates or recombinant proteins are incubated with bio-THZ1. The inhibitor-protein complexes are then captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry or Western blotting. This method confirmed the covalent binding of THZ1 to CDK7.[1]
While powerful for confirming binding to a suspected target, this approach may not be as comprehensive as CITe-Id for discovering novel off-targets, and the biotin tag could potentially alter the inhibitor's binding profile.
Quantitative Data Summary
Mass spectrometry-based proteomic studies have identified several direct targets of THZ1. The following table summarizes key on- and off-targets and their sites of covalent modification.
| Protein Target | Modification Site | Cell Line/System | Method | Notes |
| CDK7 | Cys312 | Recombinant CAK complex, HCT116 cells | Mass Spectrometry, Biotin Pulldown[1] | Primary on-target. Cys312 is located outside the canonical kinase domain.[1][2] |
| CDK12 | Not specified | Jurkat cells | Kinome Profiling | THZ1 inhibits CDK12 at slightly higher concentrations than CDK7.[1] |
| PKN3 | Cys840 | HeLa S3 cells | CITe-Id[3][4] | Unexpected off-target identified through chemoproteomics.[3][4] |
| PRKCQ | Not specified | HeLa S3 cells | CITe-Id[4] | Identified as a new target by CITe-Id.[4] |
Experimental Protocols
Protocol 1: Covalent Inhibitor Target-site Identification (CITe-Id) for THZ1
This protocol outlines the key steps for identifying THZ1 targets using the CITe-Id method.[3]
1. Cell Culture and Lysis:
- Culture human cells (e.g., HeLa S3) to ~80% confluency.
- Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. Competitive Labeling:
- Aliquot the cell lysate into separate tubes.
- Treat the lysates with varying concentrations of THZ1 (e.g., 0-10 µM) or a vehicle control (DMSO) and incubate for a specified time (e.g., 1 hour at room temperature).
- Add a fixed concentration of THZ1-desthiobiotin (THZ1-DTB) probe to each reaction and incubate to label the remaining accessible cysteine residues.
3. Protein Digestion:
- Denature the proteins by adding urea to a final concentration of 8 M.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.
- Dilute the samples to reduce the urea concentration and digest the proteins overnight with trypsin at 37°C.
4. Peptide Enrichment:
- Acidify the digested peptide mixture with formic acid.
- Enrich the desthiobiotin-labeled peptides using high-capacity streptavidin agarose resin.
- Wash the resin extensively to remove non-specifically bound peptides.
- Elute the bound peptides from the resin.
5. Isobaric Labeling and Mass Spectrometry:
- Label the eluted peptides from each competition condition with different isobaric mass tags (e.g., iTRAQ or TMT reagents) according to the manufacturer's protocol.
- Combine the labeled peptide samples.
- Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
- Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of the isobaric reporter ions.
- Identify cysteine-containing peptides that show a dose-dependent decrease in labeling by THZ1-DTB in the presence of THZ1. These represent covalent targets of THZ1.
Protocol 2: Biotinylated-THZ1 Pulldown Assay
This protocol describes the enrichment of THZ1 targets using a biotinylated probe.[1]
1. Cell Lysis and Probe Incubation:
- Prepare cell lysates as described in Protocol 1, Step 1.
- Incubate the cell lysate (e.g., 1 mg of total protein) with biotinylated THZ1 (bio-THZ1) at a suitable concentration (e.g., 1 µM) for 2-4 hours at 4°C with gentle rotation.
- As a negative control, perform a parallel incubation with bio-THZ1 in the presence of an excess of non-biotinylated THZ1.
2. Affinity Capture:
- Add streptavidin-conjugated magnetic beads or agarose resin to the lysates and incubate for 1 hour at 4°C to capture the bio-THZ1-protein complexes.
- Collect the beads using a magnetic stand or centrifugation.
- Wash the beads multiple times with lysis buffer to remove non-specific proteins.
3. Elution and Analysis:
- Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
- Analyze the eluted proteins by:
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the protein of interest (e.g., anti-CDK7).
- Mass Spectrometry: Perform an in-gel or on-bead tryptic digest of the eluted proteins, followed by LC-MS/MS analysis to identify the captured proteins.
Visualizations
Caption: Mechanism of THZ1 covalent inhibition of CDK7.
Caption: Experimental workflow for the CITe-Id method.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
THZ1 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THZ1. Our aim is to address common solubility issues and provide detailed experimental protocols to ensure the successful application of THZ1 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving THZ1?
A1: The recommended solvent for dissolving THZ1 is dimethyl sulfoxide (DMSO).[1][2][3][4] THZ1 is readily soluble in DMSO at concentrations of at least 25 mg/mL, with some suppliers reporting solubility up to 100 mg/mL.[1][3][4] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of THZ1.[4]
Q2: Is THZ1 soluble in aqueous solutions like water or PBS?
A2: No, THZ1 is insoluble in water and ethanol.[4][5] Direct dissolution in aqueous buffers such as PBS or cell culture media will result in precipitation.
Q3: How should I prepare a stock solution of THZ1?
A3: To prepare a high-concentration stock solution, dissolve the solid THZ1 powder in fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.66 mg of THZ1 (Molecular Weight: 566.1 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. For enhanced dissolution, the tube can be warmed to 37°C for 10 minutes or sonicated in an ultrasonic bath.[2]
Q4: How long can I store the THZ1 stock solution?
A4: THZ1 stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for up to one year when stored at -80°C.[3][4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4]
Q5: I observed precipitation when I diluted my THZ1 DMSO stock into cell culture medium. What should I do?
A5: This is a common issue due to the low aqueous solubility of THZ1. Please refer to the detailed troubleshooting guide below for a stepwise protocol to minimize precipitation.
THZ1 Solubility Data
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 25 mg/mL | [1] |
| DMSO | > 10 mM | [2] |
| DMSO | 50 mg/mL | [3] |
| DMSO | 100 mg/mL (156.5 mM) | [4] |
| Water | Insoluble | [4][5] |
| Ethanol | Insoluble | [4][5] |
Troubleshooting Guide: THZ1 Precipitation in Cell Culture Media
This guide provides a step-by-step protocol to minimize precipitation when diluting THZ1 DMSO stock solutions into aqueous cell culture media for in vitro experiments.
Experimental Protocol: Preparing THZ1 Working Solutions for Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Dissolve THZ1 in fresh, anhydrous DMSO to make a stock solution of 10-20 mM. Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or sonication.
-
-
Perform Serial Dilutions (Intermediate Steps):
-
To avoid a large "solvent shock" which can cause precipitation, perform one or more intermediate dilution steps.
-
For example, to get to a 1 µM final concentration from a 10 mM stock, first dilute the stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, dilute this 1:10 in complete cell culture medium to get a 100 µM intermediate solution.
-
-
Final Dilution into Pre-warmed Media:
-
It is crucial to add the THZ1 solution to pre-warmed (37°C) complete cell culture medium (containing serum, if applicable). Serum proteins can help to stabilize the compound and prevent precipitation.
-
Add the final volume of the intermediate THZ1 solution to the bulk of the pre-warmed media dropwise while gently swirling the media. This gradual addition helps in the dispersion of the compound.
-
-
Maintain a Low Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your cell culture is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Visual Inspection and Use:
-
After dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready for use in your experiments. Use the freshly prepared working solution promptly.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for THZ1 precipitation.
THZ1 Signaling Pathways
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][5] Its mechanism of action primarily involves the disruption of transcriptional regulation.
THZ1 Inhibition of the CDK7-RNAPII Pathway
CDK7 is a component of the general transcription factor TFIIH and acts as a CDK-activating kinase (CAK). It plays a crucial role in the initiation and elongation phases of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). THZ1 covalently binds to a cysteine residue (Cys312) outside of the CDK7 kinase domain, leading to the inhibition of its kinase activity.[5] This results in a decrease in the phosphorylation of the RNAPII CTD at serine 5 (Ser5) and serine 7 (Ser7), which in turn inhibits transcription initiation and productive elongation.
Caption: THZ1 inhibits CDK7, preventing RNAPII CTD phosphorylation.
THZ1 and the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cancer cell proliferation, survival, and invasion. In several cancers, STAT3 is constitutively activated. THZ1 has been shown to suppress the STAT signaling pathway. By inhibiting CDK7, THZ1 reduces the transcription of key STAT3 target genes. This leads to a decrease in STAT3 binding to chromatin and a subsequent reduction in the expression of oncogenes such as MYC and PIM1, as well as anti-apoptotic proteins like MCL1.
Caption: THZ1 indirectly suppresses STAT3 signaling via CDK7 inhibition.
References
Technical Support Center: Off-Target Effects of THZ1 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of THZ1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is THZ1 and what is its primary target?
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It achieves its selectivity by targeting a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[3] This covalent interaction leads to irreversible inhibition of CDK7's kinase activity.
Q2: What are the known off-targets of THZ1?
While THZ1 is highly selective for CDK7, it has been shown to inhibit other kinases, particularly at higher concentrations. The most well-documented off-targets are CDK12 and CDK13, which share a similar cysteine residue near the CDK7 Cys312 position.[3] A kinome scan analysis also identified several other kinases that are inhibited by more than 75% at a 1 µM concentration of THZ1.[4] However, the inhibition of these other kinases was not found to be time-dependent, suggesting a non-covalent and likely less potent interaction.[4]
Q3: What is THZ1-R and how should it be used?
THZ1-R is an analog of THZ1 that lacks the reactive acrylamide group, rendering it incapable of covalent binding to its targets.[3][5] It serves as an essential negative control in experiments to distinguish between on-target covalent inhibition of CDK7 and potential off-target or non-covalent effects of the THZ1 scaffold. Any cellular phenotype observed with THZ1 but not with an equivalent concentration of THZ1-R is more likely to be due to the covalent inhibition of CDK7.
Q4: How can I confirm that the observed phenotype in my cells is due to CDK7 inhibition and not an off-target effect?
Several experimental approaches can be used to validate that the observed effects of THZ1 are on-target:
-
Use of THZ1-R: As mentioned above, comparing the effects of THZ1 to its inactive analog, THZ1-R, is a critical first step.
-
Inhibitor Washout Experiment: Due to its covalent nature, the effects of THZ1 on its target should be long-lasting and persist even after the compound is removed from the culture medium. In contrast, the effects of non-covalent off-target interactions are more likely to be reversible upon washout.
-
Competitive Pulldown Assay: This assay can demonstrate direct engagement of THZ1 with its target in a cellular context. Pre-treatment with non-biotinylated THZ1 should compete with a biotinylated THZ1 probe for binding to CDK7.
-
Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CDK7 should phenocopy the effects observed with THZ1 treatment if the phenotype is on-target.
Troubleshooting Guide
Problem 1: I am observing a phenotype that is inconsistent with known CDK7 function.
Possible Cause: This could be due to an off-target effect of THZ1, especially if you are using a high concentration of the inhibitor.
Troubleshooting Steps:
-
Review THZ1 Concentration: Ensure you are using the lowest effective concentration of THZ1. IC50 values for THZ1 can vary significantly between cell lines, often ranging from low nanomolar to mid-nanomolar concentrations.[1][6][7]
-
Perform a Dose-Response Curve: If you haven't already, perform a dose-response experiment to determine the minimal concentration of THZ1 required to achieve your desired on-target effect (e.g., inhibition of RNAPII CTD phosphorylation).
-
Utilize the THZ1-R Negative Control: Treat your cells with the same concentration of THZ1-R as THZ1. If the anomalous phenotype is absent with THZ1-R, it is more likely an on-target effect of CDK7 inhibition.
-
Consult the Off-Target Kinase Table: Refer to the table below to see if any of the known off-targets of THZ1 could be responsible for the observed phenotype by affecting a relevant signaling pathway in your cell type.
Problem 2: I am unsure if the effect of THZ1 is due to covalent or non-covalent inhibition.
Possible Cause: THZ1 can have non-covalent interactions with off-target kinases.
Troubleshooting Steps:
-
Perform an Inhibitor Washout Experiment: This is the most direct way to differentiate between covalent (irreversible) and non-covalent (reversible) inhibition in a cell-based assay. If the phenotype persists after removing THZ1 from the media, it is likely due to covalent inhibition.
-
Perform a Competitive Pulldown Assay: This biochemical assay can confirm the covalent binding of THZ1 to its target in cell lysates.
Quantitative Data on THZ1 Off-Target Effects
The following table summarizes the known off-target kinases of THZ1 based on kinome scan data. It is important to note that these data represent inhibition at a single high concentration and do not reflect the potency (IC50) of inhibition, which is likely to be significantly lower than for CDK7.
| Target Kinase | Percent Inhibition at 1 µM THZ1 | Putative Interaction Type |
| MLK3 | >75% | Non-covalent |
| PIP4K2C | >75% | Non-covalent |
| JNK1 | >75% | Non-covalent |
| JNK2 | >75% | Non-covalent |
| JNK3 | >75% | Non-covalent |
| MER | >75% | Non-covalent |
| TBK1 | >75% | Non-covalent |
| IGF1R | >75% | Non-covalent |
| NEK9 | >75% | Non-covalent |
| PCTAIRE2 | >75% | Non-covalent |
Data sourced from the Chemical Probes Portal.[4]
Experimental Protocols
Inhibitor Washout Assay Followed by Western Blot
This protocol is designed to determine if the inhibition of a cellular process by THZ1 is reversible, which can help differentiate between covalent on-target effects and non-covalent off-target effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
THZ1 and THZ1-R (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), sterile
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to allow for multiple treatment conditions and time points.
-
Inhibitor Treatment: Treat cells with THZ1, THZ1-R, or DMSO at the desired concentration for a predetermined amount of time (e.g., 4 hours).
-
Washout:
-
For the "washout" condition, aspirate the medium containing the inhibitor.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete medium without the inhibitor.
-
For the "continuous treatment" control, simply replace the medium with fresh medium containing the same concentration of the inhibitor.
-
-
Time Course: Collect cell lysates at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies against your protein of interest (e.g., phospho-RNAPII CTD for on-target CDK7 inhibition, or a marker of your observed phenotype). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Competitive Pulldown Assay
This protocol is used to demonstrate the direct binding of THZ1 to its target protein in a cellular context.
Materials:
-
Cells of interest
-
THZ1 and THZ1-R (dissolved in DMSO)
-
Biotinylated THZ1 (bio-THZ1)
-
Lysis buffer (e.g., NP-40 based buffer) with protease and phosphatase inhibitors
-
Streptavidin-conjugated agarose or magnetic beads
-
BCA protein assay kit
-
Western blot reagents (as listed above)
Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of non-biotinylated THZ1 or a high concentration of THZ1-R for a specific duration (e.g., 4-6 hours). Include a DMSO vehicle control.
-
Cell Lysis: Prepare cell lysates as described in the washout protocol.
-
Protein Quantification: Determine and normalize the protein concentration of all lysates.
-
Competitive Binding:
-
To a fixed amount of protein lysate from each treatment condition, add a constant concentration of bio-THZ1 (e.g., 1 µM).
-
Incubate the lysates with bio-THZ1 overnight at 4°C with gentle rotation.
-
-
Pulldown:
-
Add streptavidin beads to each lysate and incubate for 2-4 hours at 4°C with rotation to capture the bio-THZ1 and any bound proteins.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an antibody against the target protein (e.g., CDK7).
-
A successful competition will show a dose-dependent decrease in the amount of pulled-down CDK7 in the samples pre-treated with increasing concentrations of non-biotinylated THZ1.
-
Visualizations
Caption: On-target signaling pathway of THZ1.
Caption: Troubleshooting workflow for THZ1 off-target effects.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1, Cdk7 Inhibitor VIII Sigma-Aldrich [sigmaaldrich.com]
- 3. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing THZ1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), for maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is THZ1 and what is its primary mechanism of action?
A1: THZ1 is a highly selective, covalent inhibitor of CDK7.[1][2] It works by irreversibly binding to a unique cysteine residue (C312) located outside the conventional ATP-binding pocket of CDK7.[3][4] This covalent modification leads to the inhibition of CDK7's kinase activity.[3] CDK7 is a critical component of the transcription machinery, specifically in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation of transcription.[3][5] By inhibiting CDK7, THZ1 effectively suppresses transcription, particularly of genes with super-enhancers, which often include oncogenes like MYC.[6][7]
Q2: What is a recommended starting concentration range for THZ1 in cell culture experiments?
A2: The optimal concentration of THZ1 is highly cell-line dependent. However, a good starting point for most cancer cell lines is a dose-response experiment ranging from low nanomolar (nM) to low micromolar (µM) concentrations. Based on published data, many cancer cell lines show sensitivity to THZ1 with IC50 (half-maximal inhibitory concentration) values below 200 nM.[3][4][7] For initial screening, a range of 10 nM to 1 µM is often appropriate. Some particularly sensitive cell lines, like certain T-cell acute lymphoblastic leukemia (T-ALL) lines, can respond to concentrations as low as 0.55 nM.[3][8]
Q3: How should I prepare and store THZ1?
A3: THZ1 is typically soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For cell culture experiments, the DMSO stock should be diluted in culture medium to the final desired concentration. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with THZ1?
A4: The duration of THZ1 treatment depends on the experimental endpoint. Due to its covalent and irreversible binding, THZ1 exhibits time-dependent inhibition.[4]
-
For assessing target engagement (e.g., phosphorylation of RNAPII): Short-term treatments of 4 to 6 hours are often sufficient to observe a significant reduction in the phosphorylation of the RNAPII CTD.[4][6]
-
For assessing cell viability and apoptosis: Longer-term treatments, typically 24 to 72 hours, are necessary to observe effects on cell proliferation and induce apoptosis.[4][5][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at Low Concentrations | The cell line is exceptionally sensitive to CDK7 inhibition. | Perform a more granular dose-response curve starting from a lower concentration range (e.g., 0.1 nM to 100 nM). Reduce the treatment duration. |
| No or Low Efficacy at Expected Concentrations | The cell line may be resistant to THZ1. The compound may have degraded. | Confirm the IC50 of your cell line. If it's high, consider alternative inhibitors. Ensure proper storage of the THZ1 stock solution. Test the compound on a known sensitive cell line as a positive control. |
| Inconsistent Results Between Experiments | Variability in cell seeding density. Inconsistent treatment duration. Issues with THZ1 dilution. | Standardize cell seeding protocols. Ensure precise timing for treatment and harvesting. Prepare fresh dilutions from the stock solution for each experiment. |
| Suspected Off-Target Effects | THZ1 can inhibit other closely related kinases like CDK12 and CDK13 at higher concentrations. | Use the lowest effective concentration of THZ1 as determined by your dose-response experiments. Consider using more selective CDK7 inhibitors if off-target effects are a concern.[1] Perform experiments to confirm target engagement, such as Western blotting for phosphorylated RNAPII CTD. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of THZ1 in various cancer cell lines, demonstrating its broad-based activity.
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | 72 hours[3][8] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | 72 hours[3][8] |
| MEC1 | Chronic Lymphocytic Leukemia | 7.23 | Not Specified[10] |
| MEC2 | Chronic Lymphocytic Leukemia | 7.35 | Not Specified[10] |
| Breast Cancer Cell Lines (various) | Breast Cancer | 80 - 300 | 48 hours[11] |
Experimental Protocols
Protocol 1: Determining THZ1 IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of THZ1 that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
THZ1 Treatment: Prepare a serial dilution of THZ1 in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of THZ1. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Target Engagement by Western Blot
This protocol is used to verify that THZ1 is inhibiting its target, CDK7, by measuring the phosphorylation status of its downstream substrate, RNA Polymerase II.
-
Cell Treatment: Treat cells with various concentrations of THZ1 (and a vehicle control) for a short duration (e.g., 4-6 hours).
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate it with primary antibodies against total RNAPII and phosphorylated forms of the RNAPII CTD (e.g., Ser2, Ser5, Ser7). Also, probe for a loading control like β-actin or GAPDH.
-
Detection: Incubate the membrane with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Compare the levels of phosphorylated RNAPII between the treated and control groups to confirm target engagement. A decrease in the phosphorylated forms indicates successful inhibition by THZ1.[5][6]
Visualizations
Caption: THZ1 covalently inhibits CDK7, blocking RNAPII phosphorylation and leading to transcriptional arrest and apoptosis.
Caption: Workflow for optimizing THZ1 concentration, from initial dose-finding to functional validation.
Caption: A decision tree for troubleshooting common issues encountered during THZ1 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting THZ1 Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common instability issues encountered with the covalent CDK7 inhibitor, THZ1.
Frequently Asked Questions (FAQs)
Q1: My THZ1 solution is precipitating after dilution in my aqueous cell culture medium. How can I prevent this?
A1: THZ1 is a hydrophobic compound with low aqueous solubility, which often leads to precipitation when diluted into aqueous buffers from a DMSO stock. Here are several strategies to mitigate this issue:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution of THZ1 in 100% anhydrous DMSO. Storing stocks at concentrations of 10 mM or higher is common.
-
Minimize Final DMSO Concentration: When diluting into your final culture medium, ensure the final concentration of DMSO is as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions of your THZ1 stock in DMSO before the final dilution into the aqueous medium. This can help to gradually decrease the solvent concentration.
-
Pre-warm Medium: Gently pre-warm your cell culture medium to 37°C before adding the THZ1 solution. This can sometimes help to keep the compound in solution.
-
Rapid Mixing: Add the THZ1 solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion, which can prevent the formation of localized high concentrations that are prone to precipitation.
-
Formulation with Solubilizing Agents: For in vivo studies or challenging in vitro assays, consider formulating THZ1 with solubilizing agents. One published method involves first dissolving THZ1 in DMF and then diluting it with a buffer like PBS.[1] However, aqueous solutions of THZ1 are not recommended for storage for more than one day.[1]
Q2: I am concerned that my THZ1 may be degrading during storage or in my experimental setup. How can I assess its stability?
A2: THZ1, as a covalent inhibitor with a reactive acrylamide group, can be susceptible to degradation. To assess its stability, you can employ the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method to assess the purity and stability of small molecules. You can develop a reverse-phase HPLC method to monitor the peak corresponding to intact THZ1 over time. The appearance of new peaks or a decrease in the area of the main THZ1 peak would indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information by coupling the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique can help identify potential degradation products by their mass-to-charge ratio.
-
Functional Assays: The ultimate test of THZ1 stability is its biological activity. You can perform a cell-based assay, such as measuring the inhibition of phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, to confirm that your stored THZ1 is still active.[2][3] A loss of potency would suggest degradation.
Q3: What are the optimal conditions for storing THZ1 to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of THZ1. Based on information from various suppliers, the following storage conditions are recommended:
-
Solid Form: Store solid THZ1 at -20°C for long-term stability.[2][4]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. Store these aliquots at -20°C or -80°C.[2][5] Stock solutions in DMSO are generally stable for up to 3-6 months when stored properly.[6][7]
Data Presentation
Table 1: THZ1 Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
Table 2: Recommended Storage Conditions for THZ1
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| DMSO Stock Solution | -20°C | Up to 3 months | [6] |
| DMSO Stock Solution | -80°C | Up to 6 months | [2][7] |
| Aqueous Solution | Not Recommended for Storage > 1 day | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of THZ1 Stock Solution
-
Use anhydrous DMSO to prepare the stock solution to minimize the introduction of water, which can affect stability.
-
Weigh the desired amount of solid THZ1 in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the THZ1 is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Western Blot for Assessing THZ1 Activity (Inhibition of RNA Pol II Phosphorylation)
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with THZ1 at various concentrations for the desired time period (e.g., 4-6 hours). Include a DMSO-treated vehicle control.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the phosphorylated forms of the RNA Polymerase II C-terminal domain (e.g., Phospho-Ser2, Phospho-Ser5, Phospho-Ser7) and total RNA Polymerase II as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
A decrease in the phosphorylation signal in THZ1-treated cells compared to the control indicates inhibitor activity.[3]
Visualizations
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. graphviz.org [graphviz.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Minimizing THZ1 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of THZ1 on normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is THZ1 and what is its mechanism of action?
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It works by irreversibly binding to a cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7. This unique binding mechanism contributes to its high selectivity. CDK7 is a crucial component of two key cellular processes: transcription and cell cycle progression. As part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for the initiation and elongation of transcription. CDK7 also functions as a CDK-activating kinase (CAK), activating other CDKs such as CDK1 and CDK2, which are critical for cell cycle progression. By inhibiting CDK7, THZ1 disrupts both transcription and cell cycle, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on transcriptional regulation.[1]
Q2: Why does THZ1 show selectivity for cancer cells over normal cells?
THZ1's preferential cytotoxicity towards cancer cells is often attributed to the concept of "transcriptional addiction." Many cancer cells, particularly those driven by oncogenes like MYC, are highly dependent on the continuous and high-level expression of specific genes for their survival and proliferation. These genes are often associated with "super-enhancers," which are large clusters of transcriptional enhancers that drive robust gene expression. CDK7 is a critical component of the machinery that reads these super-enhancers. By inhibiting CDK7, THZ1 disproportionately affects the expression of these super-enhancer-driven oncogenes, leading to a more potent cytotoxic effect in cancer cells compared to normal cells, which have a more balanced transcriptional program.
Q3: What are the known off-target effects and cytotoxicities of THZ1 in normal cells?
While THZ1 shows a therapeutic window, off-target effects and cytotoxicity in normal cells are a concern, as observed by body weight loss in some animal models. As a CDK7 inhibitor, THZ1 can impact the cell cycle and transcription in healthy cells, although generally to a lesser extent than in cancer cells. The specific off-target effects can vary depending on the cell type and experimental conditions. It is crucial to empirically determine the optimal concentration and treatment duration to minimize toxicity in the specific normal cell lines being used in an experiment.
Q4: How can I minimize THZ1 cytotoxicity in my normal cell lines?
Minimizing cytotoxicity in normal cells is critical for determining the therapeutic index of THZ1. Here are some key strategies:
-
Dose Optimization: Conduct a dose-response study to determine the lowest effective concentration of THZ1 that induces the desired effect in your cancer cell line while having the minimal impact on the viability of your normal control cell lines.
-
Time-Course Experiments: The cytotoxic effects of THZ1 are time-dependent. Shortening the exposure time may be sufficient to achieve the desired effect in cancer cells while reducing the damage to normal cells.
-
Use of Appropriate Controls: Always include one or more relevant normal cell lines in your experiments to serve as a baseline for cytotoxicity.
-
Serum Concentration: The concentration of serum in your cell culture media can influence the effective concentration of the inhibitor. Ensure consistency in serum concentration across experiments.
-
Cell Density: The initial seeding density of cells can affect their sensitivity to treatment. Maintain consistent cell densities for all experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal control cell lines. | 1. THZ1 concentration is too high.2. Incubation time is too long.3. Normal cell line is particularly sensitive to CDK7 inhibition. | 1. Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines. Use a concentration that maximizes the differential effect.2. Conduct a time-course experiment to find the shortest exposure time that produces the desired effect in cancer cells.3. Consider using a different, more robust normal cell line as a control. |
| Inconsistent results between experiments. | 1. Variability in THZ1 stock solution.2. Inconsistent cell seeding density.3. Variation in incubation conditions. | 1. Prepare a large batch of THZ1 stock solution, aliquot, and store at -80°C to ensure consistency.2. Standardize your cell seeding protocol and ensure a single-cell suspension before plating.3. Maintain consistent temperature, CO2 levels, and humidity in your incubator. |
| Low potency observed in cancer cell lines. | 1. THZ1 degradation.2. Cell line has developed resistance.3. Incorrect assessment of cell viability. | 1. Ensure proper storage of THZ1. Avoid repeated freeze-thaw cycles.2. If working with a cell line over many passages, consider starting with a fresh, low-passage vial.3. Use an orthogonal method to confirm cell viability results (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay). |
Data Presentation
Table 1: Comparative IC50 Values of THZ1 in Cancer and Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 (nM) | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | Cancer | 50 | [1] |
| Loucy | T-cell acute lymphoblastic leukemia | Cancer | 0.55 | N/A |
| NALM6 | B-cell acute lymphoblastic leukemia | Cancer | 101.2 | [1] |
| REH | B-cell acute lymphoblastic leukemia | Cancer | 26.26 | [1] |
| MDA-MB-231 | Breast Cancer (TNBC) | Cancer | ~150 (at 48h) | N/A |
| MCF7 | Breast Cancer (ER+) | Cancer | ~200 (at 48h) | N/A |
| BJ | Foreskin Fibroblast | Normal | >1000 | [1] |
| RPE-1 | Retinal Pigment Epithelium | Normal | >1000 | [1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of THZ1 on cell viability.
Materials:
-
Cells of interest (cancer and normal)
-
Complete cell culture medium
-
THZ1 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of THZ1 in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest THZ1 concentration.
-
Remove the overnight culture medium and add 100 µL of the THZ1 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying THZ1-induced apoptosis.
Materials:
-
Cells treated with THZ1 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of THZ1 for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of THZ1 on cell cycle distribution.
Materials:
-
Cells treated with THZ1 and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with THZ1 at the desired concentrations and for the appropriate duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished by their fluorescence intensity.
Mandatory Visualizations
References
Technical Support Center: Improving THZ1 Selectivity for CDK7
Welcome to the technical support center for researchers utilizing the covalent CDK7 inhibitor, THZ1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving selectivity and interpreting results.
Frequently Asked Questions (FAQs)
Q1: My experiment with THZ1 is showing unexpected off-target effects. How can I improve the selectivity for CDK7?
A1: THZ1 is known to have off-target activity, most notably against CDK12 and CDK13, as it is equipotent against all three.[1] To improve selectivity in your experiments, consider the following strategies:
-
Use a more selective inhibitor: YKL-5-124 is a covalent inhibitor with significantly higher selectivity for CDK7 over CDK12/13 and other kinases.[1][2][3]
-
Titrate THZ1 concentration: Use the lowest effective concentration of THZ1 to minimize off-target effects. An IC50 in the low nanomolar range is reported for CDK7.[1]
-
Employ a negative control: Use the non-reactive analog THZ1-R in parallel with THZ1. THZ1-R lacks the reactive acrylamide group and therefore cannot form a covalent bond with Cysteine 312 (C312) of CDK7, making it a valuable tool to distinguish on-target from off-target effects.
-
Confirm target engagement: Utilize techniques like Cellular Thermal Shift Assay (CETSA) to verify that THZ1 is engaging with CDK7 in your cellular model.
Q2: I am not seeing the expected decrease in RNA Polymerase II (RNAPII) phosphorylation after THZ1 treatment. What could be the issue?
A2: THZ1 inhibits CDK7, which is responsible for phosphorylating the C-terminal domain (CTD) of RNAPII at Serine 5 (Ser5) and Serine 7 (Ser7). A lack of decreased phosphorylation could be due to several factors:
-
Suboptimal THZ1 concentration or incubation time: Ensure you are using a sufficient concentration of THZ1 and an adequate incubation time to achieve target inhibition. A time-course and dose-response experiment is recommended.
-
Poor compound stability or solubility: THZ1 has known solubility and stability challenges.[4] Prepare fresh stock solutions in DMSO and ensure it is fully dissolved before diluting into your experimental media.
-
Cell line specific effects: The transcriptional machinery and its response to inhibitors can vary between cell lines.
-
Antibody quality for Western blotting: Ensure your antibodies specific for phosphorylated RNAPII (p-RNAPII) at Ser2, Ser5, and Ser7 are validated and working correctly.
Q3: How do I interpret changes in different RNAPII CTD phosphorylation sites (Ser2, Ser5, Ser7) after THZ1 treatment?
A3: CDK7 directly phosphorylates Ser5 and Ser7, while CDK9 is primarily responsible for Ser2 phosphorylation. However, CDK7 activity is required to activate CDK9. Therefore, with THZ1 treatment, you should expect to see:
-
A rapid decrease in p-Ser5 and p-Ser7: This is a direct consequence of CDK7 inhibition.
-
A delayed decrease in p-Ser2: This occurs as an indirect effect of CDK7 inhibition on CDK9 activity.[5]
Observing this pattern can help confirm that the effects of THZ1 are on-target.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results with THZ1.
| Possible Cause | Troubleshooting Step |
| THZ1 Degradation | Prepare fresh stock solutions of THZ1 in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles. |
| THZ1 Precipitation | Ensure THZ1 is fully dissolved in DMSO before further dilution. When diluting into aqueous buffers or media, vortex thoroughly and visually inspect for any precipitation. |
| Cell Culture Variability | Maintain consistent cell passage numbers, confluency, and growth conditions between experiments. |
Problem: High background or non-specific bands in p-RNAPII Western Blots.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Use highly specific and validated antibodies for p-RNAPII Ser2, Ser5, and Ser7. Run appropriate controls, such as lysates from cells treated with a known phosphatase inhibitor. |
| Blocking and Washing | Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST). Increase the number and duration of wash steps to reduce non-specific antibody binding. |
| Lysate Preparation | Prepare fresh lysates and include protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of THZ1 and the more selective CDK7 inhibitor, YKL-5-124.
Table 1: Inhibitor Potency (IC50) Against CDKs
| Inhibitor | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) |
| THZ1 | Equipotent | Equipotent | Equipotent | - | - |
| YKL-5-124 | 53.5 | Inactive | Inactive | 1300 | 3020 |
Data for YKL-5-124 from InvivoChem and MedchemExpress.[2][3] THZ1 is reported to be equipotent on CDKs 7, 12, and 13.[1]
Table 2: Binding Affinity (Kd) for CDK7
| Compound | CDK7 Kd (nM) |
| THZ1 | 3.2 |
| THZ1-R (inactive analog) | 142 |
Data from the Chemical Probes Portal.[4]
Table 3: Off-Target Profile of THZ1
The following kinases were identified as off-targets of THZ1, showing >75% inhibition at a 1 µM concentration in KiNativ profiling in Loucy cells. However, the inhibition was not time-dependent, suggesting a non-covalent interaction.
-
MLK3
-
PIP4K2C
-
JNK1
-
JNK2
-
JNK3
-
MER
-
TBK1
-
IGF1R
-
NEK9
-
PCTAIRE2
Data from the Chemical Probes Portal.[4]
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of THZ1 against CDK7.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Prepare a serial dilution of THZ1 and the negative control THZ1-R in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted compounds.
-
Add the CDK7/Cyclin H/MAT1 complex to each well.
-
Initiate the reaction by adding ATP and a suitable substrate (e.g., a peptide derived from the RNAPII CTD).
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). For covalent inhibitors, a pre-incubation of the enzyme and inhibitor before adding ATP can be performed to assess time-dependent inhibition.
-
Detection: Measure the kinase activity using a suitable detection method, such as an ADP-Glo™ Kinase Assay or a fluorescence-based method.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for Phosphorylated RNAPII
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of THZ1, THZ1-R, or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII (Ser2, Ser5, Ser7) and total RNAPII overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII levels to the total RNAPII levels.
Visualizations
Caption: Mechanism of THZ1 action on CDK7 and transcription initiation.
Caption: Workflow for assessing the selectivity of CDK7 inhibitors.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YKL-5-124 TFA | CDK | 2748220-93-9 | Invivochem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 5. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Content Imaging with THZ1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using THZ1 in high-content imaging experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during high-content imaging assays involving the covalent CDK7 inhibitor, THZ1.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| 1. High background fluorescence in imaging channels. | - Autofluorescence of THZ1: The small molecule structure of THZ1 or its metabolites may possess intrinsic fluorescent properties. - Interaction with imaging dyes: THZ1 may non-specifically interact with fluorescent dyes, leading to altered spectral properties or aggregation. | - Run a compound-only control: Image wells containing THZ1 in media without cells to assess its intrinsic fluorescence at the wavelengths used. - Spectral unmixing: If your imaging system supports it, use spectral unmixing to separate the THZ1 signal from your specific stains. - Test alternative dyes: If interaction is suspected, test dyes with different chemical structures for your targets of interest. |
| 2. Appearance of small, bright puncta or aggregates in images. | - THZ1 precipitation: At higher concentrations or in certain media formulations, THZ1 may come out of solution. - Compound-induced cellular stress: THZ1 can induce apoptosis, leading to the formation of apoptotic bodies that appear as bright puncta when stained with nuclear dyes.[1][2] | - Check solubility: Ensure the final concentration of THZ1 in your assay does not exceed its solubility limit in the culture medium. Consider a brief sonication of the stock solution before dilution. - Pre-warm media: Use pre-warmed media for dilutions to improve solubility. - Co-stain with apoptosis markers: Use markers like cleaved caspase-3 or Annexin V to confirm if the observed puncta are apoptotic bodies. |
| 3. Unexpected changes in cellular morphology not related to the primary phenotype of interest. | - Off-target effects: THZ1 is known to inhibit CDK12 and CDK13 at higher concentrations, which can lead to broader transcriptional effects and morphological changes.[3] - Cytotoxicity: At cytotoxic concentrations, cells may shrink, detach, or exhibit irregular shapes.[4] | - Titrate THZ1 concentration: Perform a dose-response curve to identify the optimal concentration that elicits the desired phenotype without significant toxicity or off-target effects. - Time-course experiment: Analyze morphological changes at different time points to distinguish early specific effects from later non-specific cytotoxicity. |
| 4. Inconsistent results or high well-to-well variability. | - Uneven compound distribution: Improper mixing of THZ1 in the well plate can lead to concentration gradients. - Edge effects: Evaporation from wells at the edge of the plate can concentrate the compound and other media components. - Cell plating density: Inconsistent cell numbers across wells can lead to variability in the response to THZ1. | - Proper mixing technique: Ensure thorough but gentle mixing after adding THZ1 to the wells. - Use of automated liquid handlers: For high-throughput screens, use calibrated automated liquid handlers for consistent dispensing. - Plate layout: Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize edge effects. - Quality control of cell plating: Use a cell counter to ensure consistent seeding density. |
| 5. Difficulty in automated image segmentation and analysis. | - Cell cycle arrest: THZ1 induces cell cycle arrest, which can lead to changes in nuclear size and morphology that confuse segmentation algorithms.[5][6] - Increased cell death: A high number of dead, floating cells and cellular debris can interfere with the identification of viable cells. | - Optimize segmentation parameters: Adjust the parameters of your image analysis software to accurately identify nuclei and cells with altered morphologies. - Pre-processing steps: Implement pre-processing steps to exclude dead cells and debris from the analysis based on intensity and size thresholds. - Live/dead staining: Include a live/dead stain in your assay to specifically identify and exclude dead cells from the analysis of your primary phenotype. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary effects of THZ1 on cellular phenotypes that I should expect in my high-content imaging assay?
A1: THZ1 is a potent and selective covalent inhibitor of CDK7. Its primary effects include:
-
Cell Cycle Arrest: THZ1 can cause cells to arrest in the G1 and G2/M phases of the cell cycle.[4] This may be observed as an increase in the proportion of cells with 2N or 4N DNA content.
-
Induction of Apoptosis: At higher concentrations or after prolonged exposure, THZ1 induces apoptosis.[1][2] This can be visualized by nuclear condensation, DNA fragmentation, and the expression of apoptotic markers.
-
Transcriptional Inhibition: As a CDK7 inhibitor, THZ1 affects global transcription by inhibiting RNA Polymerase II phosphorylation.[3][7] This can lead to changes in the expression of short-lived proteins and subsequent downstream effects on cell viability and morphology.
Q2: Can THZ1's off-target effects complicate the interpretation of my imaging results?
A2: Yes. While THZ1 is selective for CDK7, it also inhibits the closely related kinases CDK12 and CDK13, particularly at higher concentrations.[3] Inhibition of CDK12/13 can also lead to transcriptional disruption and may contribute to the observed phenotype. To mitigate this, it is crucial to perform careful dose-response studies and, if possible, compare the results with more selective CDK7 inhibitors or use genetic approaches like siRNA to validate that the observed phenotype is on-target.
Q3: I am observing a significant decrease in cell number after THZ1 treatment. Is this expected, and how can I account for it in my analysis?
A3: Yes, a decrease in cell number is an expected outcome due to the cytotoxic and anti-proliferative effects of THZ1.[4] To account for this in your analysis, you should:
-
Normalize to cell count: When quantifying fluorescence intensity per cell, ensure your analysis software is accurately counting the number of viable cells in each well. Your final readout should be an average intensity per cell rather than total intensity per well.
-
Report cell viability: Include cell count as a primary readout in your experiment to assess the cytotoxic effects of THZ1 at different concentrations.
Q4: How can I differentiate between a specific phenotypic change and a general cytotoxic artifact?
A4: Differentiating between a specific phenotype and general cytotoxicity is a common challenge in high-content screening. Here are some strategies:
-
Multiparametric analysis: Measure multiple cellular features simultaneously. A specific phenotypic change will likely affect a particular subset of features, while cytotoxicity will lead to a general decline in most cellular health indicators.
-
Concentration and time-course studies: Specific phenotypes are often observed at lower concentrations and earlier time points, while cytotoxic effects become more prominent at higher concentrations and after longer incubation times.
-
Use of control compounds: Include well-characterized tool compounds with known mechanisms of action (e.g., other cell cycle inhibitors, apoptosis inducers) to compare the phenotypic profile of THZ1.
Visualizations
Below are diagrams illustrating key concepts related to high-content imaging with THZ1.
Caption: Logical flow from THZ1 treatment to observable high-content imaging phenotypes.
Caption: Troubleshooting workflow for common artifacts in THZ1 high-content imaging.
References
- 1. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-cycle inhibitor profiling by high-content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. selleckchem.com [selleckchem.com]
Interpreting unexpected results from THZ1 experiments
Welcome to the technical support center for THZ1 experiments. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with the covalent CDK7 inhibitor, THZ1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of THZ1?
THZ1 is a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It forms an irreversible covalent bond with a cysteine residue (C312) located outside of the active site of CDK7. This inhibition disrupts the kinase activity of CDK7, which plays a crucial role in two key cellular processes: transcription and cell cycle progression. By inhibiting CDK7, THZ1 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation phases of transcription. Additionally, as part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are critical for cell cycle progression.
Q2: My cells are not responding to THZ1, or the IC50 is much higher than expected. What are the possible reasons?
There are several potential reasons for a lack of response to THZ1:
-
Acquired Resistance: The most common mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance transporters, specifically ABCB1 (MDR1) and ABCG2. These transporters actively efflux THZ1 from the cell, preventing it from reaching its target.
-
Compound Instability: THZ1, like many small molecule inhibitors, can be unstable in solution over long periods. Ensure that your stock solutions are fresh and have been stored correctly. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Line-Specific Sensitivity: Sensitivity to THZ1 can vary significantly between different cell lines. Cancers that are highly dependent on transcription, often referred to as "transcriptionally addicted," tend to be more sensitive.
-
Experimental Conditions: Suboptimal experimental conditions, such as high cell density or the presence of serum components that may bind to the compound, can affect the apparent potency of THZ1.
Q3: I am observing a paradoxical increase in the expression of some genes after THZ1 treatment in my RNA-seq data. Is this expected?
Yes, this can be an expected, though seemingly counterintuitive, result. While THZ1 is a potent transcriptional inhibitor, some studies have reported an initial upregulation of a subset of genes, particularly at early time points. This is often attributed to a cellular stress response. The cell may attempt to compensate for the transcriptional block by activating stress-related pathways, leading to the transient upregulation of certain transcripts.
Q4: At what concentration should I use THZ1? I'm seeing different effects at different concentrations.
The optimal concentration of THZ1 is highly dependent on the cell line and the desired biological outcome. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line. Generally, different concentration ranges can elicit distinct cellular responses:
-
Low Concentrations (typically below IC50): May induce cell cycle arrest, often at the G1/S or G2/M phase, without significant apoptosis.
-
High Concentrations (typically at or above IC50): Are more likely to induce widespread apoptosis.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of RNAPII Phosphorylation
Symptoms: You are treating your cells with THZ1, but your Western blot for phosphorylated RNA Polymerase II (p-RNAPII) at Serine 2, 5, or 7 of the C-terminal domain (CTD) shows little to no decrease in signal compared to the DMSO control.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective THZ1 Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., 10 nM to 1 µM). |
| Short Treatment Duration | THZ1's effect on RNAPII phosphorylation is time-dependent. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to identify the optimal treatment duration. |
| Compound Degradation | Prepare fresh THZ1 dilutions from a new stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Western Blotting Issues | Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. Use phosphatase inhibitors in your lysis buffer and a high-quality, validated antibody for p-RNAPII. |
| Cellular Resistance | If you have been culturing your cells with THZ1 for an extended period, they may have developed resistance. Test for the expression of ABCB1 and ABCG2 transporters. |
Issue 2: High Variability in Cell Viability Assays
Symptoms: You are performing cell viability assays (e.g., MTT, CellTiter-Glo) to determine the IC50 of THZ1, but you are observing high variability between replicate wells and experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare serial dilutions carefully and use a new set of pipette tips for each dilution to avoid carryover. |
| Assay Timing | The incubation time for the viability assay can impact the results. Optimize the incubation time for your specific cell line and assay. |
| Covalent Nature of THZ1 | The irreversible binding of THZ1 can lead to time-dependent effects. Ensure that the treatment duration is consistent across all experiments. |
Issue 3: Unexpected Cell Cycle Arrest Profile
Symptoms: You expected THZ1 to induce G1 arrest, but you are observing G2/M arrest or no clear cell cycle block.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Mechanisms | The effect of THZ1 on the cell cycle can be cell-type dependent. Some cell lines may be more prone to G2/M arrest due to their specific checkpoint controls. |
| Drug Concentration | As mentioned, low concentrations of THZ1 are more likely to cause cell cycle arrest, while higher concentrations lead to apoptosis. Analyze your cell cycle data in conjunction with apoptosis markers. |
| Off-Target Effects | At higher concentrations, THZ1 can inhibit other kinases, including CDK12 and CDK13, which could influence the cell cycle profile. |
Data Presentation
Table 1: THZ1 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 | [1] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | ~50 | [2] |
| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 | [3] |
| REH | B-cell Acute Lymphocytic Leukemia | 26.26 | [3] |
| Kelly | Neuroblastoma (MYCN-amplified) | 12.5 | [2] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | 25 | [2] |
| OCI-Ly12 | Peripheral T-cell Lymphoma | ~100 | [2] |
| OCI-Ly13.2 | Peripheral T-cell Lymphoma | ~100 | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated RNAPII
-
Cell Lysis:
-
Treat cells with the desired concentrations of THZ1 or DMSO for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNAPII (Ser2, Ser5, or Ser7) and total RNAPII overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Apoptosis Assay using Annexin V Staining
-
Cell Treatment:
-
Seed cells at an appropriate density and treat with THZ1 or DMSO for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: Mechanism of action of THZ1.
References
- 1. Phospho-Rpb1 CTD (Ser2/5) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Covalent CDK7 Inhibitors: THZ1 and Its Successors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of THZ1, a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other notable covalent inhibitors that have emerged in its wake. This document outlines their mechanisms of action, comparative potency, selectivity, and the experimental methodologies used for their evaluation.
Cyclin-Dependent Kinase 7 (CDK7) has garnered significant attention as a therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] The development of THZ1 marked a significant milestone, demonstrating the feasibility of targeting CDK7 with a covalent inhibitor that forms an irreversible bond with a non-catalytic cysteine residue (Cys312).[3][4] This unique mechanism of action confers high potency and selectivity.[4][5] However, the landscape of CDK7 inhibitors is evolving, with new compounds designed to improve upon the foundational properties of THZ1. This guide focuses on the comparative analysis of THZ1 with other covalent inhibitors, including YKL-5-124 and SY-1365 (tamarenostat).
Mechanism of Action: Covalent Inhibition of CDK7
THZ1 and its counterparts are all covalent inhibitors that target a unique cysteine residue, Cys312, located outside of the canonical ATP-binding pocket of CDK7.[3] This covalent modification leads to the irreversible inhibition of CDK7's kinase activity. The primary role of CDK7 is to act as a CDK-activating kinase (CAK) by phosphorylating the T-loop of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[6] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step in the initiation and elongation phases of transcription.[7] By inhibiting CDK7, these compounds disrupt both cell cycle progression and the transcription of key oncogenes, making them potent anti-cancer agents.[7]
Comparative Performance of Covalent CDK7 Inhibitors
The development of second-generation covalent CDK7 inhibitors has focused on improving selectivity, particularly to distinguish between CDK7 and the structurally related CDK12 and CDK13. While THZ1 is a potent inhibitor of CDK7, it also exhibits significant off-target activity against CDK12 and CDK13. This polypharmacology contributes to its anti-cancer effects but can also complicate the interpretation of its precise mechanism of action.
| Inhibitor | Target(s) | IC50 (CDK7) | kinact/KI (µM-1s-1) | Key Differentiators |
| THZ1 | CDK7, CDK12, CDK13 | 3.2 nM[4] | ~0.009 µM-1s-1[1] | First-in-class; potent but with significant CDK12/13 off-target activity. |
| YKL-5-124 | CDK7 | 53.5 nM[1] | ~0.103 µM-1s-1[1] | ~11-fold faster covalent modification of CDK7 than THZ1; highly selective for CDK7 over CDK12/13.[1] |
| SY-1365 (tamarenostat) | CDK7 | Potent (specific values not publicly available) | Comparable to marketed covalent inhibitors[8] | First selective CDK7 inhibitor to enter clinical trials (NCT03134638); improved selectivity over THZ1.[8] |
Note: IC50 and kinact/KI values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare covalent CDK7 inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., GST-tagged RNAPII CTD fragment)
-
ATP (at or near the Km for CDK7)
-
Test inhibitors (e.g., THZ1, YKL-5-124)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a solution of the CDK7 enzyme complex in kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the CDK7 enzyme solution to the wells containing the inhibitor and incubate for a predetermined time (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce CDK7 activity by 50%.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HAP1)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[5]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Kinase Selectivity Profiling
To assess the selectivity of a covalent inhibitor, its activity is tested against a broad panel of kinases. This is often performed by specialized contract research organizations. A common method is the KINOMEscan™, which measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site. The results are typically reported as the percentage of kinase activity remaining at a specific inhibitor concentration (e.g., 1 µM). A lower percentage indicates stronger inhibition.
Logical Relationships and Evolution of Covalent CDK7 Inhibitors
The development of covalent CDK7 inhibitors has followed a logical progression, with each new compound aiming to address the limitations of its predecessors.
Conclusion
THZ1 was a groundbreaking tool compound that validated CDK7 as a druggable target in oncology. The subsequent development of more selective covalent inhibitors like YKL-5-124 has provided the research community with more precise tools to dissect the specific roles of CDK7 in cancer biology. Furthermore, the advancement of SY-1365 into clinical trials underscores the therapeutic potential of selective CDK7 inhibition.[8] The ongoing research and development in this area continue to refine our understanding of CDK7's function and offer promise for the development of novel cancer therapies.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Clinical Trial: NCT03134638 - My Cancer Genome [mycancergenome.org]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2.3. Cell Viability Assays [bio-protocol.org]
- 8. A Phase 1 Study of SY-1365, a Selective CDK7 Inhibitor, in Adult Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
Validating THZ1 as a Selective CDK7 Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of THZ1 as a selective Cyclin-Dependent Kinase 7 (CDK7) probe against other relevant inhibitors. Experimental data is presented to support the validation of THZ1, alongside detailed protocols for key validation assays.
Introduction to CDK7 and the Role of THZ1
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme with a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[1][2] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[1][3] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[1][3][4] Given its central role in these processes, CDK7 has emerged as a significant target in cancer therapy.
THZ1 is a potent and selective covalent inhibitor of CDK7.[5] It functions by irreversibly binding to a unique cysteine residue (C312) located outside of the canonical kinase domain of CDK7.[2][5] This covalent modification leads to the inhibition of both the transcriptional and cell cycle-related functions of CDK7.[6]
Comparative Analysis of CDK7 Inhibitors
The validation of a chemical probe's selectivity is paramount. The following tables summarize the quantitative data for THZ1 and compare its performance against other CDK7 inhibitors and compounds targeting transcriptional processes.
Table 1: Potency and Selectivity of CDK7 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes | Mechanism of Action |
| THZ1 | CDK7 | 3.2 - 9.7 [4][5] | Also inhibits CDK12 and CDK13. KiNativ profiling showed >75% inhibition of MLK3, PIP4K2C, JNK1/2/3, MER, TBK1, IGF1R, NEK9, and PCTAIRE2 at 1 µM.[7] | Covalent, irreversible |
| YKL-5-124 | CDK7 | 9.7 - 53.5 [2][4] | Highly selective for CDK7 over CDK12 and CDK13.[2] | Covalent, irreversible |
| SY-1365 | CDK7 | Potent in nanomolar concentrations[3] | Selective for CDK7.[3] | Covalent |
Table 2: Comparison with a Transcriptional Regulator Inhibitor (Non-CDK7 Target)
| Compound | Target Family | IC50 (nM) | Mechanism of Action |
| JQ1 | BET Bromodomains (BRD2, BRD3, BRD4) | Potent inhibitor[8] | Competitive binding to the acetyl-lysine binding pocket |
Experimental Validation Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of a chemical probe.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of CDK7.
Protocol:
-
Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare Kinase and Substrate: Dilute recombinant human CDK7/Cyclin H/MAT1 complex and a suitable substrate (e.g., a peptide derived from the RNAPII CTD) in the kinase reaction buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., THZ1) in DMSO and then dilute in the kinase reaction buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration that is close to the Km for CDK7.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.
-
Detection: Quantify the kinase activity. A common method is to use an antibody that specifically recognizes the phosphorylated substrate. This can be done using various formats, such as ELISA or fluorescence polarization.[9]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., Jurkat T-ALL cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., THZ1) for a specified period (e.g., 72 hours). Include a DMSO-treated control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Western Blot for Target Engagement and Downstream Effects
This technique is used to confirm target engagement by observing the phosphorylation status of CDK7 substrates and to analyze the expression of downstream proteins.[6][10]
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-RNAPII CTD Ser5/7, total RNAPII, CDK7, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Visualizing Pathways and Workflows
CDK7 Signaling Pathway
The following diagram illustrates the dual role of CDK7 in transcription and cell cycle control.
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by THZ1.
Experimental Workflow for THZ1 Validation
This diagram outlines a typical workflow for validating the efficacy and selectivity of a CDK7 inhibitor like THZ1.
Caption: A logical workflow for the comprehensive validation of a selective kinase inhibitor.
Conclusion
The available data strongly supports THZ1 as a potent, albeit not entirely specific, covalent inhibitor of CDK7. Its ability to inhibit both the transcriptional and cell-cycle functions of CDK7 makes it a valuable tool for studying the biology of this kinase and a promising lead compound for cancer therapeutics. The development of more selective inhibitors, such as YKL-5-124, allows for the further dissection of the distinct roles of CDK7, CDK12, and CDK13. The provided protocols and workflows offer a robust framework for the continued investigation and validation of CDK7 inhibitors in preclinical research.
References
- 1. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 2. matilda.science [matilda.science]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. 2.3. Cell Viability Assays [bio-protocol.org]
- 7. woongbee.com [woongbee.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
THZ1 vs. Non-Covalent CDK7 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent inhibitor THZ1 and non-covalent CDK7 inhibitors, supported by experimental data. The information is designed to aid in the selection of appropriate research tools and to inform the development of novel cancer therapeutics.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation.[1][2] This guide compares the pioneering covalent inhibitor THZ1 with the growing class of non-covalent CDK7 inhibitors.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The primary distinction between THZ1 and non-covalent inhibitors lies in their mode of binding to CDK7.
THZ1 , a first-in-class covalent inhibitor, forms an irreversible bond with a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7. This covalent linkage leads to sustained and potent inhibition of CDK7 kinase activity.
In contrast, non-covalent CDK7 inhibitors , such as SY-5609, function as reversible, ATP-competitive inhibitors.[3] They bind to the ATP-binding pocket of CDK7 through non-covalent interactions, such as hydrogen bonds and van der Waals forces. This reversible binding allows for a dynamic equilibrium between the inhibitor and its target.
dot
Caption: Mechanism of Action: THZ1 vs. Non-Covalent CDK7 Inhibitors.
Performance and Efficacy: A Data-Driven Comparison
The efficacy of THZ1 and non-covalent CDK7 inhibitors has been evaluated in numerous preclinical models. The following tables summarize key quantitative data for THZ1 and a representative non-covalent inhibitor, SY-5609.
Table 1: In Vitro Potency
| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |
| THZ1 | CDK7 | Kinase Assay | 3.2 nM (IC50) | [4] |
| SY-5609 | CDK7 | Binding Assay | <1 nM (Kd) | [3] |
Table 2: Kinase Selectivity Profile
| Inhibitor | CDK7 (IC50/Kd) | CDK12 (IC50/Kd) | CDK13 (IC50/Kd) | Other CDKs | Reference |
| THZ1 | 3.2 nM | 155 nM | 63 nM | Generally less potent | [4] |
| SY-5609 | <1 nM | >10,000 nM | >10,000 nM | High selectivity over other CDKs | [3] |
Table 3: Cellular Activity
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| THZ1 | Jurkat (T-ALL) | Apoptosis | 50 nM | [4] |
| SY-5609 | HCC70 (Breast) | Apoptosis, Cell Cycle Arrest | Not specified | [3] |
Impact on Cellular Processes
Both classes of inhibitors impact the dual functions of CDK7, leading to cell cycle arrest and transcriptional suppression.
Effects on Transcription
CDK7 inhibition, by both THZ1 and non-covalent inhibitors, leads to a reduction in the phosphorylation of RNA Polymerase II at Serine 5 and Serine 7 of its C-terminal domain.[2][5] This impairment of Pol II phosphorylation disrupts transcription initiation and elongation, leading to the downregulation of key oncogenes such as MYC.
dot
Caption: CDK7 Inhibition and its Effect on Transcription.
Effects on the Cell Cycle
By inhibiting the CDK-activating kinase (CAK) function of CDK7, both THZ1 and non-covalent inhibitors prevent the activation of cell cycle CDKs.[1] This leads to a halt in cell cycle progression, often observed as a G1/S or G2/M phase arrest, depending on the cellular context.[3][6]
dot
Caption: CDK7 Inhibition and its Effect on the Cell Cycle.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK7 inhibitors.
Kinase Inhibition Assay (Example)
-
Reaction Setup: Prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., THZ1 or a non-covalent inhibitor) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (Example)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the CDK7 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent, such as one containing a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., alamarBlue).
-
Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
Western Blotting for Phospho-RNA Polymerase II (Example)
-
Cell Lysis: Treat cells with the CDK7 inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated RNA Polymerase II (e.g., anti-phospho-Pol II Ser5 or Ser7) and a loading control (e.g., anti-GAPDH or anti-tubulin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
dot
Caption: Experimental Workflow for Western Blotting.
Clinical Development and Future Perspectives
Both covalent and non-covalent CDK7 inhibitors are being actively investigated in clinical trials for the treatment of various cancers.[3][7] Non-covalent inhibitors like SY-5609 are in Phase 1 clinical trials for patients with advanced solid tumors.[7] The development of these inhibitors highlights the therapeutic potential of targeting CDK7 in oncology.
Future research will likely focus on:
-
Optimizing Selectivity: Developing inhibitors with even greater selectivity for CDK7 over other kinases to minimize off-target effects.
-
Combination Therapies: Exploring the synergistic effects of CDK7 inhibitors with other anticancer agents, such as chemotherapy or other targeted therapies.[8]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to CDK7 inhibition.
-
Overcoming Resistance: Understanding and overcoming potential mechanisms of resistance to CDK7 inhibitors.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. JCI - Welcome [jci.org]
Cross-Reactivity Profiling of THZ1: A Comparative Guide for Researchers
An Objective Analysis of THZ1's Kinase Selectivity and Off-Target Interactions
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, involving the targeting of a remote cysteine residue outside the canonical kinase domain, provides a high degree of selectivity for CDK7. This has made THZ1 a valuable tool for studying the roles of CDK7 in transcription and cell cycle control, as well as a promising therapeutic candidate in various cancers. However, a comprehensive understanding of its cross-reactivity profile is crucial for the accurate interpretation of experimental results and for anticipating potential off-target effects in a clinical setting. This guide provides a comparative analysis of THZ1's activity against its primary target, CDK7, and other kinases, supported by experimental data and detailed methodologies.
Potency and Selectivity Profile of THZ1
THZ1 exhibits high potency for its primary target, CDK7, with a reported dissociation constant (Kd) of 3.2 nM.[1] Its selectivity has been assessed through comprehensive kinome-wide profiling studies, such as KiNativ™ profiling, which measures the ability of a compound to compete with an ATP probe for binding to kinases in a cellular context.
The following table summarizes the inhibitory activity of THZ1 against CDK7 and a panel of off-target kinases identified in these screens.
| Kinase Target | Potency (Kd/IC50) | Inhibition at 1 µM | Time-Dependent Inhibition | Putative Signaling Pathway |
| CDK7 | 3.2 nM (Kd) [1] | >95% | Yes | Transcription Initiation, Cell Cycle Control |
| CDK12 | >75% | No | Transcription Elongation | |
| CDK13 | >75% | No | Transcription Elongation | |
| MLK3 | >75% | No | MAPK/JNK Signaling | |
| PIP4K2C | >75% | No | Phosphoinositide Metabolism | |
| JNK1 | >75% | No | MAPK Signaling, Apoptosis, Inflammation | |
| JNK2 | >75% | No | MAPK Signaling, Apoptosis, Inflammation | |
| JNK3 | >75% | No | MAPK Signaling, Neuronal Apoptosis | |
| MER | >75% | No | Receptor Tyrosine Kinase Signaling, Efferocytosis | |
| TBK1 | >75% | No | Innate Immunity, Autophagy | |
| IGF1R | >75% | No | Insulin/IGF Signaling, Cell Growth, Survival | |
| NEK9 | >75% | No | Mitotic Progression, Centrosome Separation | |
| PCTAIRE2 | >75% | No | Neuronal Function, Cell Cycle |
Key Observations:
-
High Potency for CDK7: THZ1 demonstrates nanomolar potency for its intended target, CDK7.
-
Covalent Mechanism for CDK7: The inhibition of CDK7 by THZ1 is time-dependent, which is characteristic of a covalent binding mechanism.[2] This irreversible interaction contributes to its high potency and prolonged duration of action.
-
Off-Target Interactions: KiNativ profiling in Loucy cells revealed that THZ1 can inhibit several other kinases with greater than 75% inhibition at a concentration of 1 µM.[1]
-
Non-Covalent Off-Target Inhibition: Importantly, the inhibition of these off-target kinases was not found to be time-dependent, suggesting a reversible, non-covalent mechanism of interaction.[1] This distinction is critical, as the transient nature of off-target binding may result in less pronounced biological effects compared to the irreversible inhibition of CDK7.
-
CDK12/13 Activity: THZ1 also shows activity against CDK12 and CDK13, which are involved in the regulation of transcriptional elongation. This polypharmacology may contribute to the overall anti-transcriptional effects observed with THZ1.[3]
Experimental Methodologies
The following sections provide detailed protocols for the key assays used to determine the kinase selectivity of THZ1.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method used to measure the binding of an inhibitor to a kinase.
Principle: The assay relies on the competition between a fluorescently labeled ATP-competitive tracer and the test compound (THZ1) for binding to the kinase of interest. The kinase is tagged (e.g., with GST or His) and is detected by a europium-labeled anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of THZ1 in 100% DMSO. Subsequently, create intermediate dilutions of the compound in 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase and a 3X solution of the europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X THZ1 intermediate dilution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the THZ1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KiNativ™ Kinase Profiling
This is a chemical proteomics-based method for identifying and quantifying kinase inhibitor targets directly in a complex biological sample, such as a cell lysate.
Principle: The assay utilizes an ATP- or ADP-biotinylated probe that covalently labels the active site of kinases. The cell lysate is pre-incubated with the test inhibitor (THZ1), which competes with the probe for binding to its target kinases. After labeling, the biotinylated peptides are enriched and analyzed by mass spectrometry to identify and quantify the kinases that were engaged by the inhibitor.
Protocol:
-
Cell Lysis and Inhibitor Incubation:
-
Harvest and lyse cells to prepare a native proteome.
-
Incubate the cell lysate with varying concentrations of THZ1 or a vehicle control (DMSO) for a specified period.
-
-
Probe Labeling and Digestion:
-
Add the desthiobiotin-ATP or -ADP probe to the lysates to label the active sites of kinases not bound by THZ1.
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using trypsin.
-
-
Enrichment and Mass Spectrometry:
-
Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the peptides and their corresponding kinases using a protein database.
-
Quantify the relative abundance of the labeled peptides in the THZ1-treated samples compared to the control. A decrease in the abundance of a specific kinase peptide indicates that THZ1 has engaged that kinase.
-
Determine the percent inhibition for each kinase at the tested THZ1 concentration.
-
Signaling Pathway Analysis
The following diagrams illustrate the primary signaling pathway of CDK7 and the pathways associated with some of the key off-target kinases of THZ1.
Caption: THZ1 inhibits CDK7, affecting both transcription initiation and cell cycle progression.
Caption: Potential off-target effects of THZ1 on MAPK signaling and mitotic progression.
Conclusion
THZ1 is a highly potent and selective covalent inhibitor of CDK7. While kinome profiling has identified a number of off-target kinases, the interaction with these kinases is non-covalent and occurs at significantly higher concentrations than the inhibition of CDK7. For most in vitro and in vivo studies, the concentration of THZ1 can be optimized to achieve potent CDK7 inhibition with minimal off-target effects. However, researchers should be aware of the potential for polypharmacology, particularly the inhibition of CDK12/13, which may contribute to the observed phenotype. The use of appropriate controls, such as the inactive analog THZ1-R, and complementary approaches, such as genetic knockdown of CDK7, are recommended to confirm that the observed biological effects are on-target. This guide provides a framework for understanding the cross-reactivity profile of THZ1, enabling more informed experimental design and data interpretation.
References
THZ1 as a positive control for CDK7 inhibition
A definitive guide to utilizing THZ1 as a potent and selective positive control for studying Cyclin-Dependent Kinase 7 (CDK7) activity. This guide provides a comparative analysis of THZ1 against other CDK7 inhibitors, supported by experimental data and detailed protocols for researchers in oncology, cell biology, and drug discovery.
THZ1 has emerged as an indispensable tool for investigating the multifaceted roles of CDK7 in transcription and cell cycle regulation. Its unique covalent mechanism of action confers high potency and selectivity, making it an ideal positive control for CDK7 inhibition studies. This guide offers an in-depth comparison of THZ1 with other CDK7 inhibitors, presenting key performance data in easily digestible formats, detailed experimental procedures, and visual representations of its mechanism and experimental application.
Comparative Analysis of CDK7 Inhibitors
THZ1's superior potency and selectivity are evident when compared to other known CDK7 inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values of THZ1 and its alternatives against CDK7 and other cyclin-dependent kinases, highlighting THZ1's remarkable selectivity profile.
| Inhibitor | CDK7 IC50 (nM) | Selectivity Profile (IC50 in nM) | Mechanism of Action |
| THZ1 | 3.2 | CDK12 (>1000), CDK9 (>1000), CDK2 (>1000) | Covalent |
| Samuraciclib | 41 | CDK1 (1845), CDK2 (578), CDK9 (1230) | ATP-competitive |
| SY-1365 | 369 | High selectivity over other CDKs | Covalent |
| BS-181 | 22 | CDK2 (780) | ATP-competitive |
Table 1: Potency and Selectivity of CDK7 Inhibitors. This table provides a clear comparison of the inhibitory potency (IC50) of various compounds against CDK7 and their selectivity against other key cyclin-dependent kinases.
Mechanism of Action: The Covalent Advantage of THZ1
THZ1's distinct mechanism of action lies in its ability to form a covalent bond with a non-catalytic cysteine residue (Cys312) located near the ATP-binding pocket of CDK7. This irreversible interaction leads to sustained inhibition of CDK7's kinase activity, providing a durable and potent effect.
Caption: Covalent inhibition of CDK7 by THZ1.
The CDK7 Signaling Pathway and THZ1's Impact
CDK7, as a core component of the Transcription Factor IIH (TFIIH) complex, plays a pivotal role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). THZ1-mediated inhibition of CDK7 blocks this phosphorylation event, leading to a global shutdown of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers like MYC.
Caption: THZ1 disrupts transcription by inhibiting CDK7-mediated phosphorylation of RNA Pol II.
Experimental Protocols
In Vitro CDK7 Kinase Inhibition Assay
This protocol outlines a standard procedure to determine the IC50 value of a test compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide derived from the RNA Polymerase II CTD)
-
Test compound (e.g., THZ1 as a positive control) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and THZ1 in DMSO. A typical starting concentration for THZ1 would be 1 µM.
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 50 nL of the serially diluted compounds to the appropriate wells.
-
Add 2.5 µL of a 2X CDK7 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of CDK7 inhibition on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Jurkat cells for T-ALL)
-
Complete cell culture medium
-
THZ1 and other test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of THZ1 and other test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a DMSO-only control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow for CDK7 Inhibitor Screening and Validation
The following diagram illustrates a typical workflow for the identification and characterization of novel CDK7 inhibitors, where THZ1 serves as a crucial positive control.
A Researcher's Guide to THZ1 and its Negative Control, THZ1-R
For researchers in oncology, transcriptional regulation, and chemical biology, the covalent CDK7 inhibitor THZ1 has emerged as a potent tool to probe the vulnerabilities of cancer cells dependent on transcriptional addiction. However, rigorous experimentation demands an appropriate negative control to distinguish on-target effects from off-target activities. This guide provides a comprehensive comparison of THZ1 and its widely accepted negative control compound, THZ1-R, offering experimental data, detailed protocols, and visual aids to facilitate robust experimental design and data interpretation.
Distinguishing THZ1 from its Inactive Analog, THZ1-R
THZ1 is a selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key component of the transcription factor IIH (TFIIH) complex.[1] THZ1's mechanism of action involves the irreversible binding to a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[1] This covalent modification leads to the inhibition of CDK7's kinase activity, which is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and the initiation of transcription.
The ideal negative control for a covalent inhibitor is a structurally analogous compound that lacks the reactive group responsible for covalent bond formation, thereby exhibiting significantly reduced or no biological activity against the target. For THZ1, this role is fulfilled by THZ1-R . The key structural difference between THZ1 and THZ1-R is the reduction of the acrylamide moiety in THZ1-R, rendering it incapable of forming a covalent bond with Cys312 of CDK7.[1][2] This structural alteration dramatically diminishes its inhibitory effect on CDK7, making it an excellent tool for dissecting the specific consequences of covalent CDK7 inhibition.
Comparative Efficacy: THZ1 vs. THZ1-R
The differential activity of THZ1 and THZ1-R has been demonstrated across various experimental platforms, consistently highlighting the importance of the covalent interaction for potent biological effects.
Biochemical and Cellular Potency
Quantitative analysis of the inhibitory activity of THZ1 and THZ1-R reveals a stark contrast in their potency against CDK7 and their anti-proliferative effects on cancer cell lines.
| Compound | Target/Assay | Cell Line | IC50/EC50 | Reference |
| THZ1 | CDK7 Kinase Assay | - | 15.6 nM (at 20 min) | [3] |
| THZ1-R | CDK7 Kinase Assay | - | >10 µM | [1] |
| THZ1 | Cell Proliferation | Jurkat (T-ALL) | ~50 nM | [1] |
| THZ1-R | Cell Proliferation | Jurkat (T-ALL) | >10 µM | [1] |
| THZ1 | Cell Proliferation | Loucy (T-ALL) | ~50 nM | [1] |
| THZ1-R | Cell Proliferation | Loucy (T-ALL) | >10 µM | [1] |
| THZ1 | Cell Proliferation | HuCCT1 (Cholangiocarcinoma) | <500 nM | [2] |
| THZ1-R | Cell Proliferation | HuCCT1 (Cholangiocarcinoma) | Significantly higher than THZ1 | [2] |
| THZ1 | Cell Proliferation | HuH28 (Cholangiocarcinoma) | <500 nM | [2] |
| THZ1-R | Cell Proliferation | HuH28 (Cholangiocarcinoma) | Significantly higher than THZ1 | [2] |
| THZ1 | Cell Proliferation | RBE (Cholangiocarcinoma) | <500 nM | [2] |
| THZ1-R | Cell Proliferation | RBE (Cholangiocarcinoma) | Significantly higher than THZ1 | [2] |
| THZ1 | Cell Proliferation | HCCC9810 (Cholangiocarcinoma) | <500 nM | [2] |
| THZ1-R | Cell Proliferation | HCCC9810 (Cholangiocarcinoma) | Significantly higher than THZ1 | [2] |
| THZ1 | Cell Proliferation | OZ (Cholangiocarcinoma) | <500 nM | [2] |
| THZ1-R | Cell Proliferation | OZ (Cholangiocarcinoma) | Significantly higher than THZ1 | [2] |
As evidenced in the table, THZ1 consistently demonstrates potent, low nanomolar efficacy in inhibiting CDK7 and the proliferation of various cancer cell lines. In contrast, THZ1-R exhibits significantly diminished activity, often with IC50 values in the micromolar range, underscoring the critical role of the covalent interaction.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the CDK7 signaling pathway, a typical experimental workflow for comparing THZ1 and THZ1-R, and a logical comparison of the two compounds.
Caption: CDK7, as part of the TFIIH complex, phosphorylates the RNAPII CTD to initiate transcription. THZ1 covalently inhibits CDK7, blocking this process, while THZ1-R has minimal effect.
Caption: A typical experimental workflow to compare the effects of THZ1 and its negative control, THZ1-R, on cancer cells.
Caption: A logical comparison highlighting the key differences between THZ1 and its negative control, THZ1-R.
Key Experimental Protocols
To ensure the reproducibility and accuracy of your findings, detailed experimental protocols are essential.
Cell Viability Assay (using CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of THZ1 and THZ1-R in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. A vehicle control (DMSO) should be included. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 values using a non-linear regression analysis.[2]
Western Blot for RNAPII Phosphorylation
-
Cell Lysis: After treatment with THZ1, THZ1-R, or vehicle for the desired time (e.g., 4-6 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer. Recommended antibodies include:
-
Phospho-RNAPII CTD (Ser2) (e.g., Cell Signaling Technology, #13499)
-
Phospho-RNAPII CTD (Ser5) (e.g., Cell Signaling Technology, #13523)
-
Total RNAPII (e.g., Cell Signaling Technology, #14958)
-
GAPDH or β-actin as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
In Vitro CDK7 Kinase Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of THZ1 or THZ1-R to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of 32P-ATP into the substrate or luminescence-based assays like the ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 values.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
A Comparative Analysis of THZ1 and Other Pyrimidine-Based CDK Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyrimidine-based Cyclin-Dependent Kinase (CDK) inhibitor THZ1 with other notable inhibitors from the same class. This document outlines their performance based on experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
THZ1 is a potent and selective covalent inhibitor of CDK7, a key regulator of transcription and the cell cycle. Its unique mechanism of action, which involves targeting a cysteine residue outside the ATP-binding pocket, has made it a valuable tool in cancer research. This guide compares THZ1 with other pyrimidine-based CDK inhibitors to provide a comprehensive overview of their respective potencies and selectivities.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of THZ1 and other selected pyrimidine-based CDK inhibitors against a panel of cyclin-dependent kinases. This data allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK5 (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) | Reference |
| THZ1 | - | - | - | - | 3.2 | - | [1][2] |
| NU2058 | 26,000 | 17,000 | - | - | - | - | [3] |
| Milciclib (PHA-848125) | 398 | 45 (cyclin A), 363 (cyclin E) | 160 | - | 150 | - | [2] |
| PHA-793887 | 60 | 8 | 62 | 5 | 10 | 138 | [4][5] |
| (R)-Roscovitine | 2,700 | 100 | >100,000 | - | 500 | 800 | [6] |
| JNJ-7706621 | 9 | 4 (cyclin A), 3 (cyclin E) | - | - | - | - | [3] |
Note: IC50 values can vary depending on the specific assay conditions and the cyclin partner complexed with the CDK.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
CDK7 Signaling Pathway
CDK7 plays a dual role in regulating transcription and the cell cycle. As part of the transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation. As the CDK-activating kinase (CAK), it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.
Experimental Workflow: In Vitro Kinase Assay
This workflow outlines the key steps in determining the inhibitory activity of a compound against a specific kinase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. symansis.com [symansis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
THZ1: A Preclinical Performance Benchmark Against Standard-of-Care Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
This guide provides a comprehensive comparison of the preclinical performance of THZ1, a selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), against standard-of-care therapies in various cancer models. THZ1 targets the fundamental process of transcription, representing a promising therapeutic strategy for cancers addicted to the expression of oncogenic transcription factors.
Mechanism of Action: THZ1's Dual Impact on Cancer Cells
THZ1 exerts its anti-tumor effects by inhibiting CDK7, a kinase with a dual role in regulating the cell cycle and transcription.[1] By covalently binding to a cysteine residue outside the active site of CDK7, THZ1 effectively shuts down its enzymatic activity. This leads to two key downstream effects:
-
Transcriptional Inhibition: CDK7 is a critical component of the Transcription Factor IIH (TFIIH) complex, which is essential for the initiation of transcription by RNA Polymerase II (Pol II). THZ1-mediated inhibition of CDK7 prevents the phosphorylation of the C-terminal domain (CTD) of Pol II, thereby blocking transcription, particularly of genes with super-enhancers that are often associated with oncogenes like MYC.[2]
-
Cell Cycle Arrest: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the phosphorylation and activation of other CDKs that drive cell cycle progression. Inhibition of CDK7 by THZ1 disrupts this process, leading to cell cycle arrest.
The following diagram illustrates the mechanism of action of THZ1:
Performance Comparison: THZ1 vs. Standard-of-Care
The following tables summarize the available preclinical data comparing the efficacy of THZ1 with standard-of-care therapies in various cancer models. It is important to note that much of the data is not from direct head-to-head comparative studies, and therefore, cross-study comparisons should be made with caution.
Small Cell Lung Cancer (SCLC)
Standard of care for SCLC often includes a combination of cisplatin and etoposide. Preclinical studies suggest that THZ1 has comparable efficacy to this combination with a potentially better safety profile.[3]
| Parameter | THZ1 | Cisplatin + Etoposide | Reference Cell Line/Model |
| IC50 (in vitro) | 75-100 nM | Etoposide: 2.06 µM (median, sensitive lines) | Murine SCLC cells[3], 54 SCLC cell lines[4] |
| Tumor Growth Inhibition (in vivo) | Significant suppression of tumor growth | Comparable to THZ1 | Autochthonous SCLC mouse model[3] |
| Survival (in vivo) | Comparable to Cis-Eto | Comparable to THZ1 | Autochthonous SCLC mouse model[3] |
| Toxicity | No recognizable toxicity in a mouse model | Not specified in direct comparison, but chemotherapy is known to have significant side effects | Reduced pigmentation (RP) mice[3] |
Urothelial Carcinoma
The standard of care for metastatic urothelial carcinoma often includes gemcitabine, sometimes in combination with cisplatin. Studies have explored THZ1 in combination with gemcitabine.
| Parameter | THZ1 | Gemcitabine | THZ1 + Gemcitabine | Reference Cell Line/Model |
| Cytotoxicity (in vitro) | Dose-dependent cytotoxicity | Cytotoxic | Enhanced cytotoxicity compared to either agent alone | BFTC905 and T24 UC cells[5] |
| Tumor Growth Inhibition (in vivo) | Suppressed tumor growth | Suppressed tumor growth | Enhanced anti-tumor effect compared to either agent alone | Xenograft nude mouse model[5] |
Ovarian Cancer
Standard of care for ovarian cancer typically involves platinum-based chemotherapy such as carboplatin.
| Parameter | THZ1 | Carboplatin | Reference Cell Line/Model |
| Cytotoxicity (in vitro) | Broad cytotoxicity against a panel of 18 ovarian cancer cell lines | Varies depending on cell line sensitivity | Ovarian cancer cell lines[3] |
| Tumor Growth Inhibition (in vivo) | Not directly compared | Varies depending on model | N/A |
Non-Small Cell Lung Cancer (NSCLC)
| Parameter | THZ1 | Standard of Care (e.g., Cisplatin) | Reference Cell Line/Model |
| IC50 (in vitro) | ~750 nM | Cisplatin: 36.94 µM (A549 cells, 48h) | Murine NSCLC cells[3], A549 cells[6] |
| Proliferation Inhibition | Significant inhibition of proliferation | Cytotoxic | H1299, H23, H292, A549 NSCLC cells |
Multiple Myeloma
Standard of care for multiple myeloma includes proteasome inhibitors like bortezomib.
| Parameter | THZ1 | Bortezomib | Reference Cell Line/Model |
| Apoptosis Induction | Markedly diminished cell proliferation and survival | Not directly compared in the same study | Multiple myeloma cell lines |
| Tumor Growth Inhibition (in vivo) | Sharply reduced luciferase signal and tumor size | Not directly compared in the same study | U266 xenograft model, PS-R cell flank model |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cell Viability/Cytotoxicity Assays
-
Cell Lines and Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of THZ1 or standard-of-care drugs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as MTT, resazurin, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft and Genetically Engineered Mouse Models
The following workflow diagram illustrates a typical preclinical in vivo efficacy study:
-
Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID) are used for xenograft studies where human cancer cell lines are implanted. Genetically engineered mouse models (GEMMs) that spontaneously develop tumors (e.g., autochthonous SCLC model) are also utilized.[3]
-
Tumor Implantation: For xenograft models, cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with THZ1, a standard-of-care drug, or a vehicle control via an appropriate route (e.g., intraperitoneal injection). Dosing and schedules are based on preliminary studies. For example, in the SCLC study, THZ1 was administered at 10 mg/kg twice daily.[3]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal survival is monitored, and toxicity is assessed by monitoring body weight and observing for any adverse effects.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to examine biomarkers of drug activity.
Conclusion
THZ1 demonstrates significant preclinical anti-tumor activity across a range of cancer types by targeting the fundamental process of transcription. In SCLC, it shows efficacy comparable to the standard-of-care chemotherapy combination of cisplatin and etoposide, with a more favorable toxicity profile in preclinical models.[3] In other cancers like urothelial carcinoma, it shows promise in combination with existing therapies.[5] While direct head-to-head comparative data is still emerging for many cancer types, the unique mechanism of action and potent preclinical activity of THZ1 position it as a compelling candidate for further clinical investigation, both as a monotherapy and in combination with other agents. The data presented in this guide should aid researchers and drug development professionals in evaluating the potential of THZ1 and designing future studies.
References
- 1. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Safety and Handling Guide for N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide (THZ1)
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for handling the potent and selective covalent inhibitor of CDK7, N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide, also known as THZ1. Given its nature as a bioactive and potentially hazardous compound, adherence to strict safety protocols is paramount.
Hazard Identification and Precautions
While a specific Safety Data Sheet (SDS) for THZ1 is not publicly available, data from structurally related compounds and its classification as a potent antineoplastic agent suggest that it should be handled as a hazardous substance. A key structural feature, the (E)-4-(dimethylamino)but-2-enoyl group, is present in compounds that are classified with specific hazards. Based on available data for a related compound, the following potential hazards should be assumed[1][2]:
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling THZ1.
| Protection Type | Specific Recommendations |
| Hand Protection | Wear powder-free, disposable nitrile gloves. Consider double-gloving for enhanced protection. |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat. For procedures with a higher risk of aerosolization or spillage, a disposable gown is recommended. |
| Respiratory Protection | For handling the solid compound or when there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate particulate filter. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is essential for minimizing risk.
Workflow for Handling THZ1
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
